molecular formula C11H13NO3 B489899 2,2-Dimethyl-6-nitro-chromane CAS No. 19989-17-4

2,2-Dimethyl-6-nitro-chromane

Cat. No.: B489899
CAS No.: 19989-17-4
M. Wt: 207.23g/mol
InChI Key: OZLVJGQTADSUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-6-nitro-chromane ( 19989-17-4) is a high-quality chemical reagent with a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol, offered with a typical purity of 97% . As a nitro-substituted chromane derivative, it serves as a valuable heterocyclic building block in medicinal chemistry and organic synthesis for designing novel lead compounds . Chromane and chromanone scaffolds are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . While this specific compound is a key synthetic intermediate, related 2,2-dimethylchromene derivatives have been investigated in patented pharmaceutical compositions for potential therapeutic applications . This product is supplied as a solid and is labeled with the signal word "Warning" . It is intended for research and development purposes only and is not intended for human or personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-6-nitro-3,4-dihydrochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-11(2)6-5-8-7-9(12(13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLVJGQTADSUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dual-Action Mechanism of 2,2-Dimethyl-6-nitro-chromane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the hypothesized mechanism of action for 2,2-Dimethyl-6-nitro-chromane, a compound of significant interest within the field of pharmacology and drug development. Based on an extensive review of structurally related molecules and the established principles of medicinal chemistry, we propose a dual-action mechanism centered on the modulation of ATP-sensitive potassium (KATP) channels and the potential for nitric oxide (NO) donation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the theoretical framework, key molecular interactions, and detailed experimental protocols for the validation of this proposed mechanism. Our analysis is grounded in established scientific literature, providing a robust foundation for future investigations into the therapeutic potential of this and similar chromane derivatives.

Introduction: The Therapeutic Promise of Chromane Derivatives

The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including antihypertensive, anti-inflammatory, and neuroprotective effects.[2] Within this class, 2,2-dimethyl-chromane derivatives have emerged as potent modulators of ion channels, particularly ATP-sensitive potassium (KATP) channels.[3][4] The introduction of a nitro group at the 6-position of the chromane ring, as in this compound, is predicted to significantly influence its biological activity, suggesting a multifaceted mechanism of action with considerable therapeutic potential.[5][6]

This guide will elucidate the proposed dual mechanism of action for this compound, drawing parallels with well-characterized potassium channel openers and nitro-vasodilators. We will delve into the molecular intricacies of KATP channel activation and the biochemical pathways of nitric oxide signaling. Furthermore, we will provide a detailed roadmap for the experimental validation of this hypothesis, equipping researchers with the necessary protocols to rigorously test these claims.

Proposed Dual Mechanism of Action

We hypothesize that this compound exerts its physiological effects through two primary, potentially synergistic, mechanisms:

  • Opening of ATP-Sensitive Potassium (KATP) Channels: The chromane core, particularly with electronegative substituents at the 6-position, is a known pharmacophore for KATP channel activation.[6]

  • Nitric Oxide (NO) Donation: The presence of the nitro group suggests the potential for metabolic conversion to nitric oxide, a potent vasodilator.[7]

Activation of ATP-Sensitive Potassium (KATP) Channels

KATP channels are crucial regulators of cellular excitability, linking the metabolic state of a cell to its membrane potential.[8][9] These channels are octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[10][11] In vascular smooth muscle cells, the opening of KATP channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane.[11] This hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium and leading to smooth muscle relaxation and vasodilation.[11]

The 2,2-dimethyl-chromane scaffold is believed to interact with the SUR subunit of the KATP channel, stabilizing the open conformation of the channel.[5] Structure-activity relationship studies on related benzopyran derivatives have indicated that a strong electronegative group at the 6-position enhances potency.[6] The nitro group in this compound is a potent electron-withdrawing group, which is expected to contribute significantly to its KATP channel opening activity.

KATP Channel Activation cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Compound This compound KATP_Channel ATP-Sensitive Potassium Channel (KATP) Compound->KATP_Channel Activates K_ion K+ KATP_Channel->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization VGCC Voltage-Gated Ca2+ Channel (VGCC) Hyperpolarization->VGCC Inhibits Opening Ca_ion_influx Decreased Ca2+ Influx VGCC->Ca_ion_influx Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_ion_influx->Relaxation

Caption: Proposed signaling pathway for KATP channel activation by this compound.

Nitric Oxide (NO) Donation and cGMP-Mediated Vasodilation

Compounds containing nitro groups, such as the well-known antianginal drug nicorandil, can act as nitric oxide donors.[7] It is plausible that this compound undergoes enzymatic or non-enzymatic reduction in vivo to release nitric oxide. NO is a highly reactive signaling molecule that plays a critical role in vasodilation.[12]

Once released, NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[13] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[13] Elevated levels of cGMP then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.[1] This cGMP-mediated pathway is distinct from, but complementary to, the hyperpolarization induced by KATP channel opening, potentially leading to a more potent and sustained vasodilator effect.

Nitric_Oxide_Pathway cluster_Cellular_Environment Cellular Environment Compound This compound NO Nitric Oxide (NO) Compound->NO Metabolic Conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Promotes

Caption: Proposed nitric oxide donation and cGMP-mediated signaling pathway.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesized dual-action mechanism of this compound, a series of in vitro and ex vivo experiments are required. The following protocols provide a framework for these investigations.

Characterization of KATP Channel Opening Activity

The gold standard for demonstrating direct modulation of ion channel activity is the patch-clamp technique.[14] This method allows for the direct measurement of ion currents across the cell membrane.

Objective: To determine if this compound directly activates KATP channels in isolated vascular smooth muscle cells.

Experimental Workflow:

Patch_Clamp_Workflow Start Start: Isolate Vascular Smooth Muscle Cells Establish_Seal Establish Whole-Cell Patch-Clamp Configuration Start->Establish_Seal Record_Baseline Record Baseline K+ Currents Establish_Seal->Record_Baseline Apply_Compound Apply this compound Record_Baseline->Apply_Compound Record_Response Record K+ Currents in Presence of Compound Apply_Compound->Record_Response Apply_Blocker Apply Glibenclamide (KATP Channel Blocker) Record_Response->Apply_Blocker Record_Block Record K+ Currents in Presence of Blocker Apply_Blocker->Record_Block Analyze Analyze Data: Compare Current Amplitudes Record_Block->Analyze

Caption: Workflow for patch-clamp electrophysiology experiments.

Step-by-Step Protocol:

  • Cell Preparation: Isolate single vascular smooth muscle cells from a suitable source (e.g., rat aorta or mesenteric artery) using enzymatic digestion.

  • Patch-Clamp Recording:

    • Use a glass micropipette to form a high-resistance seal with the cell membrane (gigaseal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply voltage steps to elicit potassium currents.

  • Data Acquisition:

    • Record baseline K+ currents.

    • Perfuse the cell with a solution containing this compound at various concentrations.

    • Record the resulting changes in K+ current.

    • To confirm the involvement of KATP channels, co-administer glibenclamide, a specific KATP channel blocker, and observe for reversal of the compound's effect.[15][16]

  • Data Analysis: Measure the amplitude of the outward K+ current before and after application of the compound and the blocker. A significant increase in current that is reversed by glibenclamide would strongly support the hypothesis.

Hypothetical Data Summary:

ConditionMean K+ Current (pA) ± SEM
Baseline150 ± 20
+ 10 µM this compound450 ± 35
+ 10 µM this compound + 1 µM Glibenclamide165 ± 25

Ion flux assays provide a higher-throughput alternative to patch-clamp for assessing ion channel activity.[17] These assays typically use a surrogate ion for potassium, such as thallium (Tl+) or rubidium (Rb+), which can be detected using fluorescent dyes or atomic absorption spectroscopy, respectively.[16][17]

Objective: To determine the potency (EC50) of this compound in activating KATP channels in a cell-based assay.

Step-by-Step Protocol (Thallium Flux Assay):

  • Cell Culture: Plate cells stably expressing the desired KATP channel subtype (e.g., Kir6.2/SUR2A) in a multi-well plate.[18]

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).[17]

  • Compound Incubation: Incubate the cells with varying concentrations of this compound.

  • Thallium Addition: Add a solution containing thallium to the wells.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the rate of thallium influx through open potassium channels.

  • Data Analysis: Plot the rate of thallium flux against the compound concentration to determine the EC50 value.

Assessment of Nitric Oxide Donation and cGMP-Mediated Effects

Several methods are available to quantify the release of nitric oxide from a donor compound. A common approach is the Griess assay, which measures nitrite (NO2-), a stable breakdown product of NO in aqueous solutions.[19]

Objective: To determine if this compound releases nitric oxide in a cell-free or cell-based system.

Step-by-Step Protocol (Griess Assay):

  • Sample Preparation: Incubate this compound in a suitable buffer or cell culture medium, potentially with a reducing agent to facilitate NO release.

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.[19]

  • Colorimetric Measurement: In the presence of nitrite, a pink azo dye will form.[19] Measure the absorbance at 540-570 nm using a spectrophotometer.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of known nitrite concentrations.

Isolated blood vessel preparations provide a functional readout of a compound's vasodilator activity and can be used to dissect the underlying mechanisms.[1]

Objective: To assess the vasodilator effect of this compound and determine the relative contributions of KATP channel opening and NO-cGMP signaling.

Experimental Workflow:

Caption: Workflow for ex vivo vasodilation assays.

Step-by-Step Protocol:

  • Tissue Preparation: Isolate arterial rings (e.g., from rat thoracic aorta) and mount them in an organ bath containing physiological salt solution.

  • Pre-contraction: Induce a stable contraction with an agonist such as phenylephrine or KCl.

  • Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath and record the relaxation of the arterial ring.

  • Mechanistic Studies: Repeat the concentration-response curve in the presence of:

    • Glibenclamide to assess the contribution of KATP channel opening.

    • Methylene blue or ODQ (a soluble guanylate cyclase inhibitor) to evaluate the involvement of the NO-cGMP pathway.[1]

  • Data Analysis: A rightward shift in the concentration-response curve in the presence of glibenclamide would indicate a contribution from KATP channel activation. Similarly, a rightward shift with methylene blue would suggest a role for NO-cGMP signaling.

Hypothetical Data Summary:

ConditionEC50 for Vasodilation (µM)
Control5.2
+ Glibenclamide (1 µM)15.8
+ Methylene Blue (10 µM)12.5
+ Glibenclamide + Methylene Blue> 50

Conclusion and Future Directions

The proposed dual mechanism of action for this compound, involving both the activation of ATP-sensitive potassium channels and the donation of nitric oxide, presents a compelling rationale for its potential therapeutic utility, particularly in cardiovascular diseases such as hypertension and angina. The experimental framework outlined in this guide provides a clear and comprehensive approach to validating this hypothesis.

Future research should focus on elucidating the precise molecular interactions between this compound and the KATP channel subunits. Additionally, investigating the metabolic pathways responsible for nitric oxide release will be crucial. In vivo studies will be necessary to confirm the compound's efficacy and safety profile in preclinical models of cardiovascular disease. The insights gained from these studies will be invaluable for the rational design of next-generation chromane derivatives with enhanced potency and selectivity, ultimately paving the way for novel therapeutic interventions.

References

  • Analytical Techniques for Assaying Nitric Oxide Bioactivity. National Institutes of Health. [Link]

  • Profiling Diverse Compounds by Flux- and Electrophysiology-Based Primary Screens for Inhibition of Human Ether-à-go-go Related Gene Potassium Channels. National Institutes of Health. [Link]

  • Clinical pharmacology of potassium channel openers. PubMed. [Link]

  • Nitric Oxide (NO) Colorimetric Assay Kit (Nitrate Reductase Method). Elabscience. [Link]

  • A High-Throughput Electrophysiology Assay Identifies Inhibitors of the Inwardly Rectifying Potassium Channel Kir7.1. PubMed. [Link]

  • ATP sensitive potassium channel openers: a new class of ocular hypotensive agents. National Institutes of Health. [Link]

  • Exploitation of KATP channels for cardiac surgery. OAE Publishing Inc. [Link]

  • The potassium channel openers: a new class of vasorelaxants. PubMed. [Link]

  • KATP channel therapeutics at the bedside. PubMed Central. [Link]

  • Nitric Oxide Assay Kit. OZ Biosciences. [Link]

  • Potassium channel openers and other regulators of KATP channels. PubMed. [Link]

  • Mechanisms of Vasodilation of Cerebral Vessels Induced by the Potassium Channel Opener Nicorandil in Canine in Vivo Experiments. PubMed. [Link]

  • CL-705G: a novel chemical Kir6.2-specific KATP channel opener. PubMed Central. [Link]

  • Cellular pharmacology of potassium channel openers in vascular smooth muscle. PubMed. [Link]

  • ATP-sensitive potassium channel openers and 2,3-dimethyl-2-butylamine derivatives. PubMed. [Link]

  • Methods to detect nitric oxide and its metabolites in biological samples. Society for Redox Biology and Medicine. [Link]

  • (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. [Link]

  • ATP-Sensitive Potassium Channels and Their Physiological and Pathophysiological Roles. PubMed. [Link]

  • Potassium-Channel Openers. CV Pharmacology. [Link]

  • Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels. Frontiers. [Link]

  • Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants. ResearchGate. [Link]

  • Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. National Institutes of Health. [Link]

  • Recent Developments in the Chemistry of Potassium Channel Activators: The Cromakalim Analogs. ResearchGate. [Link]

  • Chemical modulation of Kv7 potassium channels. National Institutes of Health. [Link]

  • 6-Substituted benzopyrans as potassium channel activators: synthesis, vasodilator properties, and multivariate analysis. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Predicted Spectral Data of 2,2-Dimethyl-6-nitro-chromane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dimethyl-6-nitro-chromane is a heterocyclic compound featuring a chromane core functionalized with a gem-dimethyl group at the 2-position and a nitro group at the 6-position. The chromane scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group can significantly modulate its electronic properties and biological activity. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and application in research and development. This guide provides a detailed prediction and interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Molecular Structure and Numbering

To facilitate a clear discussion of the spectral data, the standard IUPAC numbering for the chromane ring system is used.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are based on the known spectra of 2,2-dimethylchroman, with substituent chemical shifts (SCS) for the nitro group applied. The nitro group is a strong electron-withdrawing group, which significantly influences the chemical shifts of the aromatic protons and carbons.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aliphatic and aromatic regions. The electron-withdrawing nature of the nitro group will cause a downfield shift of the aromatic protons, particularly those ortho and para to its position.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~8.05dJ = 2.5 Hz1H
H-7~7.90ddJ = 8.8, 2.5 Hz1H
H-8~6.85dJ = 8.8 Hz1H
H-4~2.85tJ = 6.8 Hz2H
H-3~1.85tJ = 6.8 Hz2H
2 x CH₃~1.35s-6H

Expertise & Experience: Interpretation of the ¹H NMR Spectrum

  • Aromatic Region (δ 6.5-8.5 ppm): The nitro group at C-6 deshields the aromatic protons. H-5 (ortho to NO₂) is expected to be the most downfield signal, appearing as a doublet due to meta-coupling with H-7. H-7 (also ortho to NO₂) will be a doublet of doublets, showing both ortho-coupling to H-8 and meta-coupling to H-5. H-8 (meta to NO₂) will be the most upfield of the aromatic protons, appearing as a doublet due to ortho-coupling with H-7.

  • Aliphatic Region (δ 1.0-3.0 ppm): The two methylene groups at C-3 and C-4 will appear as triplets due to their coupling with each other. The C-4 protons, being benzylic, are expected at a lower field (~2.85 ppm) than the C-3 protons (~1.85 ppm). The two methyl groups at the C-2 position are equivalent and will give rise to a sharp singlet integrating to six protons at approximately 1.35 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The nitro group's electron-withdrawing effect will be prominent on the aromatic carbons.[1]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~75.5
C-3~32.0
C-4~22.5
C-4a~120.0
C-5~125.0
C-6~141.0
C-7~123.0
C-8~116.0
C-8a~158.0
2 x CH₃~26.5

Expertise & Experience: Interpretation of the ¹³C NMR Spectrum

  • Aromatic Carbons (δ 110-160 ppm): The carbon bearing the nitro group, C-6, is expected to be significantly deshielded. The C-8a carbon, being para to the nitro group and attached to the oxygen atom, will also be strongly deshielded. The remaining aromatic carbons (C-4a, C-5, C-7, C-8) will have chemical shifts influenced by both the ether linkage and the nitro group.

  • Aliphatic Carbons (δ 20-80 ppm): The quaternary carbon C-2, bonded to oxygen and two methyl groups, will appear around 75.5 ppm. The methylene carbons C-3 and C-4 will be found in the upfield region, with C-3 being more shielded than the benzylic C-4. The two equivalent methyl carbons will produce a single signal around 26.5 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the nitro group, as well as vibrations from the chromane core.[2][3][4]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3100-3000MediumAromatic C-H Stretch
~2970-2850Medium-StrongAliphatic C-H Stretch
~1525-1515Very StrongAsymmetric NO₂ Stretch
~1350-1340Very StrongSymmetric NO₂ Stretch
~1610, 1480Medium-WeakAromatic C=C Stretch
~1260-1230StrongAryl-O Stretch (Asymmetric C-O-C)
~1050-1020MediumAlkyl-O Stretch (Symmetric C-O-C)
~830StrongC-N Stretch

Trustworthiness: Self-Validating Protocol for IR Analysis

When analyzing an experimental IR spectrum of a sample suspected to be this compound, the presence of two very strong and sharp bands around 1520 cm⁻¹ and 1345 cm⁻¹ is a primary indicator of the aromatic nitro group.[5] The absence of a broad O-H stretch (3200-3600 cm⁻¹) or a strong C=O stretch (1650-1800 cm⁻¹) would rule out common impurities or alternative structures like phenols or chromanones. The combination of these nitro group bands with the characteristic fingerprint of the chromane skeleton (aromatic C-H, aliphatic C-H, and C-O-C stretches) provides a high degree of confidence in the structural assignment.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum is predicted below.

Molecular Weight and Exact Mass:

  • Molecular Formula: C₁₁H₁₃NO₃

  • Molecular Weight: 207.23 g/mol

  • Exact Mass: 207.08954 Da

Table 4: Predicted Major Fragments in the EI Mass Spectrum

m/zPredicted Fragment IonPlausible Origin
207[C₁₁H₁₃NO₃]⁺•Molecular Ion (M⁺•)
192[C₁₀H₁₀NO₃]⁺[M - CH₃]⁺
161[C₁₁H₁₃O]⁺[M - NO₂]⁺
151[C₇H₅NO₃]⁺•Retro-Diels-Alder (RDA) Fragment
134[C₉H₁₀O]⁺Loss of NO₂ and HCN from RDA fragment

Expertise & Experience: Elucidation of Fragmentation Pathways

The fragmentation of this compound is expected to be initiated by the formation of the molecular ion (M⁺•) at m/z 207. Several key fragmentation pathways are anticipated:

  • Loss of a Methyl Group: The most common fragmentation for 2,2-dimethyl substituted chromanes is the loss of a methyl radical (•CH₃) to form a highly stable oxonium ion at m/z 192 ([M-15]⁺). This is often the base peak in the spectrum.[6][7]

  • Loss of the Nitro Group: Cleavage of the C-N bond can lead to the loss of a nitro radical (•NO₂) to give a fragment at m/z 161.

  • Retro-Diels-Alder (RDA) Reaction: Chromane systems can undergo a characteristic RDA fragmentation, leading to the expulsion of isobutylene from the heterocyclic ring. This would result in a radical cation at m/z 151.

Figure 2. Proposed Mass Spectrometry Fragmentation Pathway M [M]⁺• m/z = 207 M_minus_15 [M - CH₃]⁺ m/z = 192 M->M_minus_15 - •CH₃ M_minus_46 [M - NO₂]⁺ m/z = 161 M->M_minus_46 - •NO₂ RDA [RDA]⁺• m/z = 151 M->RDA - C₄H₈

Caption: Key predicted fragmentation pathways for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectral analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a solid foundation for the identification and characterization of this compound. The causality behind the predicted spectral features, rooted in the electronic effects of the nitro group and the inherent structural properties of the chromane core, has been thoroughly explained. Researchers can use this guide as a benchmark for analyzing experimental data and validating the synthesis of this compound.

References

  • Chemistry LibreTexts. "Infrared of nitro compounds". [Link]

  • Chemguide. "Fragmentation patterns in the mass spectra of organic compounds". [Link]

  • MDPI. "Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies". [Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition". [Link]

  • University of Calgary. "Ch 13 - Aromatic H". [Link]

  • UCLA Chemistry & Biochemistry. "IR Spectroscopy Tutorial: Nitro Groups". [Link]

  • Wikipedia. "Fragmentation (mass spectrometry)". [Link]

  • JACS. "The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes". [Link]

  • Chemistry LibreTexts. "8.11: Multiple Substituents- Directing Effects". [Link]

  • Doc Brown's Chemistry. "mass spectrum of 2,2-dimethylbutane". [Link]

  • Doc Brown's Chemistry. "mass spectrum of 2,2-dimethylpropane". [Link]

  • SciSpace. "Substituent effects of nitro group in cyclic compounds". [Link]

  • University of Calgary. "Aromatic H". [Link]

Sources

Introduction: Unveiling the Potential of a Novel Chromane Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 2,2-Dimethyl-6-nitro-chromane

The convergence of privileged structural motifs in a single molecule presents a compelling starting point for drug discovery. This compound is one such molecule, integrating the well-regarded chromane scaffold with a strategically positioned nitro group. The chromane ring system is a cornerstone in medicinal chemistry, found in a plethora of natural products and synthetic compounds with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The gem-dimethyl substitution on the chromane ring is a common feature that can enhance metabolic stability.

The introduction of a nitroaromatic moiety adds another layer of therapeutic potential. Nitroaromatic compounds have a rich history in medicine, particularly as antimicrobial and anticancer agents.[4] Their mechanism of action is often linked to the bioreduction of the nitro group, which can lead to the generation of cytotoxic reactive oxygen species (ROS) or the formation of reactive intermediates that can alkylate DNA and other macromolecules.[4][5][6][7]

Given the absence of extensive in vitro studies on this compound (CAS No. 19989-17-4)[8][9], this guide proposes a comprehensive, tiered strategy for its initial biological evaluation. The following sections outline a logical progression of experiments designed to first assess its cytotoxic potential and then to elucidate its underlying mechanism of action.

Tier 1: Foundational Cytotoxicity Profiling

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects against a panel of relevant human cancer cell lines. This provides a quantitative measure of the compound's potency and selectivity.

The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of living cells.[10]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating:

    • Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293 [human embryonic kidney]) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the medium from the cells and add 100 µL of the respective compound dilutions. Include vehicle control (DMSO-treated) and untreated control wells.

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Data Acquisition:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11]

Data Presentation: Hypothetical IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12]

Cell LineTissue of OriginHypothetical IC₅₀ (µM)
MCF-7Breast Cancer8.5
A549Lung Cancer12.3
HCT116Colon Cancer6.8
HEK293Normal Kidney> 100

Tier 2: Unraveling the Mechanism of Action

Should this compound exhibit potent and selective cytotoxicity, the next logical phase is to investigate its mechanism of action. Based on its structural motifs, several plausible mechanisms can be hypothesized and tested.

Proposed Mechanistic Investigation Workflow

G cluster_0 Tier 1 cluster_1 Tier 2: Mechanism of Action cluster_2 Cellular Outcome Cytotoxicity Cytotoxicity Observed (MTT Assay) DNADamage DNA Damage? (Comet Assay) Cytotoxicity->DNADamage Investigate Cause OxidativeStress Oxidative Stress? (ROS Assay) Cytotoxicity->OxidativeStress Investigate Cause CellCycle Cell Cycle Arrest? (Flow Cytometry) DNADamage->CellCycle Triggers Checkpoint Apoptosis Apoptosis Induction? (Annexin V/PI Assay) OxidativeStress->Apoptosis Induces Damage CellCycle->Apoptosis If damage is irreparable CellDeath Programmed Cell Death Apoptosis->CellDeath

Caption: Proposed workflow for investigating the mechanism of action.

Assessment of Genotoxicity: The Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage at the level of individual cells.[13][14] Damaged DNA fragments migrate away from the nucleus during electrophoresis, forming a "comet tail."[14]

Experimental Protocol: Alkaline Comet Assay

  • Cell Treatment: Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a defined period (e.g., 24 hours).

  • Cell Embedding: Mix ~10,000 treated cells with low melting point agarose and pipette onto a CometSlide™. Allow to solidify at 4°C.

  • Lysis: Immerse slides in a chilled lysis solution to remove cell membranes and proteins, leaving behind DNA "nucleoids."[15]

  • Alkaline Unwinding and Electrophoresis: Incubate slides in an alkaline electrophoresis solution to unwind the DNA. Perform electrophoresis under alkaline conditions.[15]

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize comets using a fluorescence microscope and quantify the tail moment using appropriate software.

Measurement of Oxidative Stress: ROS Assay

The nitroaromatic group can undergo redox cycling, leading to the production of ROS.[4] Intracellular ROS levels can be measured using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Experimental Protocol: DCFH-DA ROS Assay

  • Cell Preparation: Culture cells in a 96-well plate and treat with the compound for various time points (e.g., 1, 3, 6 hours). Include a positive control (e.g., H₂O₂) and an untreated control.

  • Probe Loading: Wash the cells with PBS and incubate with 10 µM DCFH-DA solution for 30 minutes at 37°C in the dark.[16]

  • Data Acquisition: After incubation, wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).[16][17] An increase in fluorescence indicates higher ROS levels.

Cell Cycle Analysis via Flow Cytometry

Cytotoxic agents often induce cell cycle arrest at specific checkpoints, preventing the proliferation of damaged cells. This can be analyzed by staining cellular DNA with a fluorescent dye like propidium iodide (PI) and quantifying DNA content using flow cytometry.[18]

Experimental Protocol: Propidium Iodide Staining

  • Cell Treatment and Harvesting: Treat cells with the compound for 24 hours. Harvest both adherent and floating cells, and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[19][20]

  • Staining: Pellet the fixed cells and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (0.1 mg/mL).[20] Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

Detection of Apoptosis: Annexin V/PI Assay

Apoptosis, or programmed cell death, is a common outcome of effective anticancer therapy. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[21][23] Propidium iodide is used concurrently to identify late apoptotic and necrotic cells with compromised membrane integrity.[22]

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment and Collection: Treat cells with the compound for a specified time (e.g., 24 or 48 hours). Collect all cells, including those in the supernatant.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.[24]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[24]

    • Incubate for 10-15 minutes at room temperature in the dark.[21][25]

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. The results will differentiate four populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Proposed Signaling Pathway

G Compound This compound ROS ↑ ROS Production Compound->ROS DNA_Damage DNA Strand Breaks Compound->DNA_Damage ROS->DNA_Damage causes ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Stabilization ATM_ATR->p53 CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Bax Bax/Bak Activation p53->Bax Apoptosis Apoptosis CellCycleArrest->Apoptosis leads to Caspases Caspase Cascade Bax->Caspases Caspases->Apoptosis

Caption: Hypothetical signaling pathway for the compound's action.

Conclusion and Future Directions

This technical guide outlines a systematic and robust in vitro strategy to characterize the biological activity of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently determine its potential as a novel therapeutic agent. Positive results from this workflow would provide a strong rationale for more advanced studies, including target identification, in vivo efficacy models, and pharmacokinetic profiling, paving the way for its potential development as a next-generation therapeutic.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • McGill University. (2015). Comet Assay Protocol. Retrieved from [Link]

  • University of Iowa. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Azqueta, A., & Banni, D. (2022). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. Applied Sciences, 12(9), 4238.
  • Clementi, E. A., et al. (2021). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol, 11(22), e4231.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • University of Würzburg. (n.d.). Cell Cycle Analysis by Propidium Iodide (PI) Staining. Retrieved from [Link]

  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206–216.
  • Abbexa. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • PubMed. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Retrieved from [Link]

  • ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Retrieved from [Link]

  • National Institutes of Health. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. Retrieved from [Link]

  • Dove Medical Press. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Retrieved from [Link]

  • JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Retrieved from [Link]

  • Scientific Research Publishing. (2019). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2,2-dimethyl-6-nitro-2H-chromene. Retrieved from [Link]

  • YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link]

  • SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • National Institutes of Health. (n.d.). CID 67346855 | C27H24O3. Retrieved from [Link]

Sources

The Nitro-Chromane Scaffold: A Comprehensive Technical Guide on its Discovery, Synthesis, and Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fusion of the privileged chromane scaffold with the pharmacologically potent nitro group has given rise to the intriguing class of nitro-chromane compounds. This technical guide provides an in-depth exploration of the discovery and historical evolution of these compounds, from the early foundational work on chromones to the targeted synthesis of nitro-substituted chromane derivatives. We will delve into the causality behind synthetic strategies, detailing key experimental protocols for their preparation. Furthermore, this guide will elucidate the diverse biological activities of nitro-chromanes, with a particular focus on their anticancer and antimicrobial properties. The underlying mechanisms of action, primarily centered on the bioreduction of the nitro moiety, will be discussed, supported by recent research findings. This comprehensive overview is intended for researchers, scientists, and drug development professionals, offering field-proven insights into this promising area of medicinal chemistry.

Historical Perspective: From Natural Chromones to Synthetic Nitro-Chromanes

The journey to the discovery and development of nitro-chromane compounds is not a linear path but rather an intersection of two significant streams of chemical and pharmacological research: the study of the naturally occurring chromone scaffold and the exploration of nitroaromatic compounds in medicine.

The Legacy of Khellin and the Dawn of Chromone Chemistry

The story of the chromone scaffold's therapeutic potential begins with khellin, a furanochromone extracted from the seeds of the Ammi visnaga plant.[1][2] Used for centuries in traditional medicine as a smooth muscle relaxant, khellin's clinical application in treating bronchial asthma was first reported in 1947.[1] This discovery spurred a dedicated research program in the 1950s to synthesize and modify khellin for improved therapeutic outcomes.[1] A pivotal figure in this endeavor was Dr. R.E.C. Altounyan, who, suffering from asthma himself, systematically tested numerous synthetic chromone derivatives.[1] His persistent work led to the development of disodium cromoglycate (DSCG) in 1965, a chromone derivative that remains in clinical use as a mast cell stabilizer.[1][3] This historical context underscores the long-recognized therapeutic value of the chromone backbone, setting the stage for further chemical exploration.

The Emergence of Nitro-Substituted Heterocycles

Parallel to the advancements in chromone chemistry, the introduction of the nitro group into organic molecules was being recognized for its profound impact on biological activity. The chemistry of nitro compounds has a rich history dating back to the 19th century, with their role as versatile synthetic intermediates being firmly established.[4] The discovery of chloramphenicol in 1947, a potent antibiotic bearing a nitro group, marked a significant milestone, highlighting the therapeutic potential of nitroaromatic compounds.[5][6]

The Convergence: First Synthesis of a Nitro-Chromene

The deliberate synthesis of a nitro-substituted chromene, a direct precursor to nitro-chromanes, was a critical step. While a comprehensive historical account of the very first nitro-chromane is elusive, a landmark 2013 review on the synthesis and properties of 3-nitro-2H-chromenes notes that the first synthesis of a compound in this class was described in 1977 by René et al.[7] They detailed the synthesis of a series of 2-alkyl-2H-chromenes from salicylaldehydes and 1-nitro-2-alkylethylenes.[7] This early work laid the groundwork for future investigations into the synthesis and reactivity of nitro-substituted chromene and, by extension, chromane systems.

Synthetic Methodologies: Rationale and Experimental Protocols

The synthesis of nitro-chromane derivatives has evolved significantly, with modern methods offering high efficiency and stereocontrol. The primary strategies involve the initial synthesis of a nitro-substituted chromene or chromone, followed by reduction or further modification to yield the saturated chromane ring.

Synthesis of 3-Nitro-2H-Chromene Precursors

A common and efficient route to 3-nitro-2H-chromenes involves the reaction of salicylaldehydes with β-nitrostyrenes. This reaction can be catalyzed by various bases and proceeds through a tandem oxa-Michael-Henry reaction sequence.

  • Reaction Setup: To a flask containing a solution of β-nitrostyrene (1 mmol) and salicylaldehyde (1.2 mmol) in acetonitrile (10 mL), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (2 g).

  • Reaction Execution: Stir the reaction mixture in a warm water bath at 40°C for several hours, monitoring the consumption of the nitrostyrene starting material by thin-layer chromatography.

  • Work-up: Upon completion, transfer the mixture to a separatory funnel and add ethyl acetate and 10% aqueous sodium hydroxide solution for phase separation.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator at 90°C to yield the crude 2-aryl-3-nitro-2H-chromene. Further purification can be achieved by column chromatography.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Tandem Reaction Salicylaldehyde Salicylaldehyde Oxa_Michael Oxa-Michael Addition Salicylaldehyde->Oxa_Michael beta_Nitrostyrene β-Nitrostyrene beta_Nitrostyrene->Oxa_Michael DABCO DABCO DABCO->Oxa_Michael Catalyzes Henry_Reaction Henry Reaction (Intramolecular Aldol Condensation) Oxa_Michael->Henry_Reaction Intermediate Product 2-Aryl-3-nitro-2H-chromene Henry_Reaction->Product

Caption: Synthesis of 2-Aryl-3-nitro-2H-chromenes.

Conversion of Nitro-Chromenes to Nitro-Chromanes

The saturated nitro-chromane ring can be obtained from the corresponding nitro-chromene through reduction of the double bond or via cycloaddition reactions. A notable method involves the synthesis of trans,trans-2,3,4-trisubstituted chromans from 3-nitro-2H-chromenes and enamines.[8]

  • Reaction Setup: In a suitable solvent such as acetonitrile, combine the 3-nitro-2H-chromene derivative with an enamine of acetoacetic ester or acetylacetone.

  • Reaction Execution: The reaction proceeds via a nucleophilic addition of the enamine to the activated double bond of the nitro-chromene.

  • Stereochemistry: This reaction typically yields the trans,trans-diastereomer with high selectivity.

  • Purification: The resulting trisubstituted chroman can be purified using standard chromatographic techniques.

G cluster_reactants Reactants cluster_process Reaction Nitro_Chromene 3-Nitro-2H-chromene Nucleophilic_Addition Nucleophilic Addition Nitro_Chromene->Nucleophilic_Addition Enamine Enamine Enamine->Nucleophilic_Addition Product trans,trans-2,3,4-Trisubstituted Chroman Nucleophilic_Addition->Product G Nitro_Chromane Nitro-Chromane (R-NO2) Nitroreductase Nitroreductase Nitro_Chromane->Nitroreductase Substrate Nitroso_Intermediate Nitroso Intermediate (R-NO) Nitroreductase->Nitroso_Intermediate Reduction Hydroxylamine_Intermediate Hydroxylamine Intermediate (R-NHOH) Nitroso_Intermediate->Hydroxylamine_Intermediate Reduction Cellular_Damage Cellular Damage (DNA Adducts, Protein Modification, Oxidative Stress) Nitroso_Intermediate->Cellular_Damage Reactive Amino_Metabolite Amino Metabolite (R-NH2) Hydroxylamine_Intermediate->Amino_Metabolite Reduction Hydroxylamine_Intermediate->Cellular_Damage Reactive

Caption: Bioreduction Pathway of Nitro-Chromanes.

Selective Toxicity

The therapeutic efficacy of nitro-chromanes often relies on the differential expression or activity of nitroreductases in target cells (e.g., cancer cells, microbes) compared to host cells. This selective activation contributes to a favorable therapeutic window.

Future Directions and Conclusion

The field of nitro-chromane chemistry is ripe with opportunities for further exploration. The development of more efficient and stereoselective synthetic methods will enable the creation of diverse libraries of nitro-chromane derivatives for biological screening. Future research should focus on:

  • Elucidating Specific Mechanisms: Moving beyond the general model of bioreduction to understand the precise molecular targets of the reactive intermediates generated from specific nitro-chromane compounds.

  • In Vivo Studies: Conducting more extensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of promising nitro-chromane candidates.

  • Structure-Activity Relationship (SAR) Deepening: Performing comprehensive SAR studies to optimize the potency and selectivity of nitro-chromane derivatives for specific therapeutic targets.

References

  • Edwards, A. M., & Howell, J. B. (2000). The chromones: history, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 30(6), 756–774.
  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2025). Pharmaceuticals (Basel, Switzerland).
  • The chromones: History, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan. (n.d.).
  • Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness. (n.d.). PubMed.
  • Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). Anticancer Agents in Medicinal Chemistry, 15(2), 206-216.
  • The chromones: history, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan. (2000). Clinical & Experimental Allergy, 30(6), 756-774.
  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. (n.d.).
  • Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. (2025). Scientific Reports.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(15), 6889-6900.
  • (PDF) Synthesis and Properties of 3-Nitro-2H-chromenes. (2013).
  • Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. (n.d.).
  • Synthesis of trans,trans-2,3,4-trisubstituted chromans from 3-nitro-2Н-chromenes and enamines of acetoacetic ester and acetylacetone. A new type of configurationally stable atropisomers. (2015). Tetrahedron, 71(47), 8963-8971.
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Tailored photoenzymatic systems for selective reduction of aliphatic and aromatic nitro compounds fueled by light. (2023).
  • Synthesis of 3,4-Disubstituted 2 H -Benzopyrans through C−C Bond Formation via Electrophilic Cyclization. (n.d.). University of West Florida.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(15), 6889-6900.
  • The synthesis of 2‐substituted 6‐nitro‐chromones. (n.d.).
  • Enzymatic reduction of nitro compounds to amines with nitroreductases. (2014). Semantic Scholar.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (2021).
  • (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2015).
  • Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. (n.d.).
  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. (n.d.). PubMed Central.
  • Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. (n.d.). PubMed Central.
  • 3,4-Dihydro-2H-pyran synthesis. (n.d.). Organic Chemistry Portal.
  • (PDF) Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives. (2025).
  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (n.d.). RSC Publishing.
  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). MDPI.
  • 2H-1-Benzopyran, 3,4-dihydro-. (n.d.). NIST WebBook.

Sources

Presumptive Toxicology Profile of 2,2-Dimethyl-6-nitro-chromane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

2,2-Dimethyl-6-nitro-chromane is a heterocyclic building block with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol .[1] Its structure features a chromane core, substituted with two methyl groups at the 2-position and a nitro group at the 6-position. The presence of the nitroaromatic moiety is a key determinant of its potential toxicological properties, as this class of compounds is known for a range of adverse health effects.[2][3]

Chemical Structure:

Figure 1: Chemical structure of this compound.

This guide will systematically explore the anticipated toxicological profile of this compound, drawing parallels from established data on similar chemical entities.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of a compound governs its systemic exposure and, consequently, its toxicity. While specific data for this compound is unavailable, its physicochemical properties suggest the following presumptive characteristics:

Absorption: The lipophilicity imparted by the dimethylchromane ring suggests that the compound is likely to be well-absorbed orally and dermally. Inhalation could also be a relevant route of exposure, particularly in occupational settings.

Distribution: Following absorption, the compound is expected to distribute to various tissues. Its lipophilic nature may lead to accumulation in adipose tissue.

Metabolism: The metabolism of this compound is anticipated to be a critical factor in its toxicity. The primary metabolic pathways for nitroaromatic compounds involve the reduction of the nitro group and ring oxidation.[2][4]

  • Nitroreduction: This is a key activation pathway for the toxicity of many nitroaromatics.[2][5] The nitro group can be sequentially reduced to nitroso, hydroxylamino, and amino derivatives. The hydroxylamine metabolite is often a highly reactive electrophile that can form adducts with DNA and proteins, leading to genotoxicity and carcinogenicity.[2] This reduction can be catalyzed by various enzymes, including cytochrome P450 reductases and bacterial nitroreductases in the gut.[4]

  • Ring Oxidation: The chromane ring system can undergo oxidative metabolism, potentially leading to the formation of phenolic and other oxygenated metabolites. The interplay between ring oxidation and nitroreduction can influence the overall toxicity profile.[3]

Excretion: Metabolites of this compound are expected to be excreted primarily in the urine and feces, likely after conjugation with glucuronic acid or sulfate to increase their water solubility.

Presumptive Metabolic Pathway This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate Nitroreduction (e.g., CYP450 Reductase) Ring-Oxidized Metabolites Ring-Oxidized Metabolites This compound->Ring-Oxidized Metabolites Oxidation (e.g., CYP450) Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Further Reduction Amino Metabolite Amino Metabolite Hydroxylamine Intermediate->Amino Metabolite Reduction DNA & Protein Adducts DNA & Protein Adducts Hydroxylamine Intermediate->DNA & Protein Adducts Electrophilic Attack Conjugated Metabolites Conjugated Metabolites Amino Metabolite->Conjugated Metabolites Genotoxicity & Carcinogenicity Genotoxicity & Carcinogenicity DNA & Protein Adducts->Genotoxicity & Carcinogenicity Ring-Oxidized Metabolites->Conjugated Metabolites Phase II Conjugation Excretion Excretion Conjugated Metabolites->Excretion (Urine, Feces)

Figure 2: Presumptive metabolic activation of this compound leading to toxicity.

Acute Toxicity

Based on safety data for similar nitroaromatic compounds, this compound may be harmful if swallowed, inhaled, or in contact with skin.[6][7]

Table 1: Presumptive Acute Toxicity Hazards

Route of ExposurePresumed Hazard Category (GHS)Potential Effects
OralCategory 4: Harmful if swallowedNausea, vomiting, systemic toxicity.
DermalLikely Harmful in contact with skinSkin irritation.[6]
InhalationCategory 4: Harmful if inhaledRespiratory tract irritation, systemic toxicity.
EyeLikely an irritantEye irritation.[6]

Genotoxicity and Mutagenicity

A significant concern for nitroaromatic compounds is their potential to be mutagenic and genotoxic. The nitro group is often a key structural feature for such activity.[2][3]

The mutagenicity of nitroaromatic compounds is frequently dependent on the metabolic reduction of the nitro group to a reactive hydroxylamine intermediate, which can then form DNA adducts.[2] This has been demonstrated in various bacterial and mammalian cell assays.[3] Therefore, it is highly probable that this compound possesses genotoxic potential.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Objective: To determine if this compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix). The inclusion of nitroreductase-proficient and -deficient strains can provide insight into the role of nitroreduction in mutagenicity.[2]

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO).

  • Metabolic Activation: Prepare an S9 fraction from the livers of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Assay Procedure (Plate Incorporation Method):

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix or buffer (for non-activation plates).

    • Incubate briefly at 37°C.

    • Add 2 mL of molten top agar and vortex.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertants, typically a two-fold or greater increase over the solvent control, is considered a positive result.

Carcinogenicity

Several nitroaromatic compounds are recognized as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program.[2] The genotoxic potential of these compounds is a primary driver of their carcinogenicity. Given the high likelihood of genotoxicity for this compound, a corresponding carcinogenic potential should be presumed.

Animal studies on related compounds have shown tumor induction in various organs, including the liver, lung, and mammary gland.[2][8] For example, 6-nitrochrysene has been shown to be a potent tumorigen in experimental animals.[2] Long-term carcinogenicity studies in rodents would be necessary to definitively characterize the carcinogenic risk of this compound.

Reproductive and Developmental Toxicity

Some nitroaromatic compounds have been shown to induce reproductive toxicity.[9] For instance, 2,4,6-trinitrotoluene (TNT) has been shown to cause germ cell degeneration and a decrease in sperm count in rats, with evidence suggesting that this is due to oxidative DNA damage in the testes mediated by its metabolites.[9] Therefore, the potential for this compound to adversely affect reproductive function should be considered.

Experimental Protocol: In Vivo Reproductive Toxicity Screening

A screening study in rodents can provide preliminary data on potential reproductive and developmental effects.

Objective: To assess the effects of this compound on fertility and reproductive performance in rats.

Methodology:

  • Animal Model: Use sexually mature male and female Sprague-Dawley or Wistar rats.

  • Dosing: Administer the test compound to one or both sexes via an appropriate route (e.g., oral gavage) for a period before mating, during mating, and for females, throughout gestation and lactation. A control group receiving the vehicle should be included.

  • Endpoints to Evaluate:

    • Parental Animals: Clinical signs of toxicity, body weight, food consumption, estrous cyclicity, mating performance, fertility indices.

    • Offspring: Litter size, pup viability, pup body weight, developmental landmarks, and any gross abnormalities.

  • Data Analysis: Compare the data from the treated groups to the control group for statistically significant differences.

Organ-Specific Toxicity

Based on the toxicology of related compounds, the following organs may be targets for the toxicity of this compound:

  • Hepatotoxicity: The liver is a primary site of metabolism for xenobiotics and is often a target for toxicity. Liver enzyme induction or damage is a possibility.[10]

  • Hematotoxicity: Some nitroaromatic compounds can cause methemoglobinemia.[11]

  • Nephrotoxicity: The kidneys are involved in the excretion of metabolites and can be susceptible to damage.

Conclusion

While direct toxicological data for this compound is lacking, a comprehensive analysis of structurally related nitroaromatic and chromane compounds allows for the construction of a presumptive toxicology profile. The presence of the nitroaromatic moiety is the primary feature of concern, suggesting a high likelihood of genotoxicity and potential carcinogenicity, driven by metabolic activation through nitroreduction. The compound may also exhibit acute toxicity if ingested, inhaled, or in contact with the skin, and has the potential for reproductive and organ-specific toxicities.

The experimental protocols outlined in this guide provide a framework for the necessary in vitro and in vivo studies to definitively characterize the toxicological profile of this compound. Any research or development involving this compound should be conducted with appropriate safety precautions, assuming it to be a hazardous substance until proven otherwise through rigorous toxicological evaluation.

References

[12] BenchChem. A Comparative Guide to the Cytotoxicity of Nitroaromatic Compounds. Available at: .

Sigma-Aldrich. Safety Data Sheet. Available at: .

[2] Fu, P. P. (1990). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 3(1), 38-54. Available at: .

[6] Fisher Scientific. Safety Data Sheet. Available at: .

[7] Spectrum Chemical. Safety Data Sheet. Available at: .

[13] Moldb. This compound. Available at: .

[3] Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(3), 217-267. Available at: .

[14] Echemi. 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol Safety Data Sheet. Available at: .

[15] Creative Biolabs. In Vitro Toxicity Test Services. Available at: .

[16] Charles River Laboratories. In Vitro Toxicology Testing. Available at: .

[17] Lijinsky, W., & Taylor, H. W. (1977). Carcinogenicity test of six nitrosamides and a nitrosocyanamide administered orally to rats. Journal of the National Cancer Institute, 59(4), 1311-1313. Available at: .

[18] Puzyn, T., Mostrag-Szlichtyng, A., Gajewicz, A., & Skrzyński, M. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233. Available at: .

[19] MuriGenics. Toxicology. Available at: .

[20] Biobide. In vivo toxicology studies. Available at: .

[21] ChemHelp ASAP. (2023, October 7). in vivo general toxicology studies. YouTube. Available at: .

[22] Creative Bioarray. In Vivo Toxicology. Available at: .

[23] Nuvisan. In vivo toxicology and safety pharmacology. Available at: .

[24] Lijinsky, W., & Taylor, H. W. (1975). Increased carcinogenicity of 2,6-dimethylnitrosomopholine compared with nitrosomopholine in rats. Cancer Research, 35(8), 2123-2125. Available at: .

[25] Li, X., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. Archives of Toxicology, 96(10), 2735-2746. Available at: .

[26] G. D. D. (2018). Hazard characterization of carcinogenicity, mutagenicity, and reproductive toxicity for short chain primary nitroalkanes. Regulatory Toxicology and Pharmacology, 98, 238-249. Available at: .

[27] Pour, P., Althoff, J., Krüger, F. W., & Mohr, U. (1977). Carcinogenic effect of N-nitroso-2,6-dimethylmorpholine in Syrian golden hamsters. Journal of the National Cancer Institute, 58(6), 1649-1652. Available at: .

[9] Ohkuma, Y., et al. (2002). 2,4,6-trinitrotoluene-induced reproductive toxicity via oxidative DNA damage by its metabolite. Archives of Toxicology, 76(9), 509-515. Available at: .

[28] Hall, I. H., et al. (2006). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. Bioorganic & Medicinal Chemistry, 14(3), 735-743. Available at: .

[29] Smith, D. J., & Anderson, R. C. (2013). Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. Journal of Animal Science, 91(1), 447-455. Available at: .

[30] Althoff, J., & Grandjean, C. (1979). Comparative study on the carcinogenicity of N-nitroso-2,6-dimethylmorpholine in the European hamster. Journal of Cancer Research and Clinical Oncology, 95(2), 119-125. Available at: .

[31] Creus, A., et al. (2005). Comparative genotoxic evaluation of 2-furylethylenes and 5-nitrofurans by using the comet assay in TK6 cells. Mutagenesis, 20(3), 229-234. Available at: .

[32] von der Hude, W., et al. (1988). Genotoxic activities of 2-nitronaphthofurans and related molecules. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 195(2), 87-99. Available at: .

[5] Williams, D. E. (2012). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current Drug Metabolism, 13(5), 579-591. Available at: .

[8] National Toxicology Program. (2021). 15th Report on Carcinogens. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service. Available at: .

[33] Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Chromium. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. Available at: .

[34] Dalke, C., & Andrae, U. (1992). Propane 2-nitronate is more rapidly denitrified and is more genotoxic than 2-nitropropane in cultured rat hepatoma cells. Toxicology Letters, 61(2-3), 149-157. Available at: .

[4] Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53. Available at: .

[1] ChemicalBook. 2,2-DIMETHYL-6-NITROCHROMANE. Available at: .

[11] Smith, D. J., & Anderson, R. C. (2013). Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. Journal of Animal Science, 91(1), 447-455. Available at: .

[10] Lewis, T. R., Ulrich, C. E., & Busey, W. M. (1979). Subchronic inhalation toxicity of nitromethane and 2-nitropropane. Journal of Environmental Pathology and Toxicology, 2(5), 233-249. Available at: .

[35] Festa, C., et al. (2019). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. Molecules, 24(18), 3349. Available at: .

[36] PubChem. 2,2-Dimethylchroman. National Center for Biotechnology Information. Available at: .

[37] Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, methyl-2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate, CAS Registry Number 81752-87-6. Food and Chemical Toxicology, 146, 111811. Available at: .

[38] Frawley, R. P., et al. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Toxicology, 439, 152474. Available at: .

Sources

Methodological & Application

Experimental Design for Bioassays of 2,2-Dimethyl-6-nitro-chromane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

The chromane scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2] The functionalization of this core, such as with a nitro group at the 6-position, introduces unique electronic and metabolic properties that demand a tailored bioassay strategy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust series of bioassays for 2,2-Dimethyl-6-nitro-chromane. We move beyond simple protocols to explain the causal logic behind the experimental cascade, ensuring that the generated data is both reliable and mechanistically insightful. The proposed workflow begins with foundational cytotoxicity assessments, progresses to mechanistic probes of the nitroaromatic moiety's function—specifically its potential for bioreductive activation and induction of oxidative stress—and culminates in advanced characterization. Each protocol is designed as a self-validating system with integrated controls and quality checks to ensure scientific integrity.

Scientific Rationale & Strategic Assay Selection

The rational design of a bioassay cascade for a novel compound hinges on its structural motifs. For this compound, the experimental approach is dictated by the combined properties of the chromane core and the pendant nitro group.

The Chromane Scaffold: A Foundation of Bioactivity

The chromane ring system is a core component of natural products like flavonoids and tocopherols (Vitamin E), contributing to a wide spectrum of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[1][2][3] Its high lipophilicity can facilitate penetration across cell membranes, enhancing the druggability of derivatives.[4] Therefore, initial screening should encompass assays relevant to these known activities, with a primary focus on cell viability and proliferation.

The 6-Nitro Group: A Hub of Mechanistic Complexity

The introduction of a nitroaromatic group fundamentally alters the molecule's potential mechanism of action. This moiety is not merely a passive substituent; it is a well-documented pharmacophore and potential toxicophore.[5] Its biological effects are often mediated by enzymatic reduction within the cell.[6][7]

  • Bioreductive Activation: Cellular flavoenzymes, such as NADPH:cytochrome P450 reductases, can reduce the nitro group.[6][8] This process can occur via a single-electron transfer to form a nitro anion radical or a two-electron reduction to form a nitroso intermediate, which is further reduced to a hydroxylamine.[9][10] These reactive intermediates can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity, which can be harnessed for therapeutic effect (e.g., anticancer or antimicrobial action) or result in toxicity.[10][11]

  • Oxidative Stress Induction: Under aerobic conditions, the nitro anion radical can react with molecular oxygen to regenerate the parent nitro compound while producing a superoxide anion radical (O₂⁻•).[9] This futile cycle of reduction and re-oxidation can lead to a massive amplification of reactive oxygen species (ROS), inducing cellular oxidative stress and potentially triggering apoptotic cell death.[9][10]

This dual potential for direct toxicity via reactive intermediates and indirect toxicity via ROS necessitates a multi-pronged investigational approach.

A Tiered Bioassay Strategy

We propose a tiered, or sequential, approach to efficiently characterize this compound. This strategy ensures that foundational data on cytotoxicity informs the design and interpretation of more complex mechanistic studies. An effective screening campaign is built on a robust experimental framework.[12]

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Advanced Characterization A Compound Preparation (Solubility & Stability Testing) B Cytotoxicity & Cell Proliferation Assay (e.g., MTT, MTS) A->B Establish concentration range C Cellular Oxidative Stress Assay (e.g., DCFH-DA for ROS) B->C If cytotoxic, investigate ROS involvement D Chemical Antioxidant Capacity (e.g., DPPH, ABTS) B->D Correlate with intrinsic antioxidant properties E Apoptosis Pathway Analysis (e.g., Caspase Assay, Annexin V) C->E If ROS positive, confirm apoptotic mechanism F Target Identification Studies (e.g., Nitroreductase Activity) C->F Explore bioreductive activation pathway G compound This compound reductase Cellular Nitroreductases (e.g., CYPOR) compound->reductase Bioreduction radical Nitro Anion Radical reductase->radical oxygen O₂ radical->oxygen Futile Cycle ros Superoxide (O₂⁻•) ⇒ ROS Cascade oxygen->ros mitochondria Mitochondrial Stress ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential ROS-mediated apoptosis pathway for the test compound.

Recommended Assay: A Caspase-Glo® 3/7 Assay is a simple, luminescence-based method to measure the activity of key executioner caspases. An increase in luminescence indicates activation of the apoptotic cascade, confirming the hypothesis generated from the ROS assay.

Best Practices for Assay Integrity

Robust and reproducible data is the cornerstone of preclinical research. [13][14]Adherence to best practices is non-negotiable.

  • Compound Management: Always verify the purity of your test compound. Ensure it is fully solubilized in the stock solution and does not precipitate upon dilution in aqueous media. Perform a solubility test before initiating bioassays.

  • Controls are Critical: Every plate must contain the appropriate controls. [12] * Vehicle Control: Establishes the baseline response and controls for solvent effects.

    • Positive Control: A compound with a known, robust effect in the assay. This validates that the assay system (cells, reagents) is responsive.

    • Negative Control: An inactive compound structurally related to the test article (if available) to confirm specificity.

  • Assay Validation: Key assay parameters such as precision, accuracy, and robustness should be characterized. [15]The Z'-factor is a useful statistical parameter for assessing the quality of a high-throughput screening assay.

  • Reproducibility: All experiments should be performed with at least three biological replicates (i.e., conducted on different days with fresh cell passages) to ensure the results are not an anomaly.

Conclusion

This guide outlines a logical and mechanistically driven strategy for the biological evaluation of this compound. By systematically progressing from broad cytotoxicity screening to specific probes of oxidative stress and apoptosis, researchers can build a comprehensive profile of the compound's activity. The emphasis on understanding the "why" behind each protocol, coupled with rigorous adherence to controls and best practices, will ensure the generation of high-quality, interpretable, and trustworthy data essential for advancing drug discovery programs.

References

  • Feng, L., et al. (2021). Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. Molecules. Available at: [Link]

  • KCAS Bio. (2023). Model Selection and Experimental Design for Screening Experiments. KCAS Bio Blog. Available at: [Link]

  • Zhang, T., et al. (2020). Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. Bioorganic Chemistry. Available at: [Link]

  • de Oliveira, R. B., et al. (2016). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Zang, R., et al. (2021). Quality by Design for Preclinical In Vitro Assay Development. ASSAY and Drug Development Technologies. Available at: [Link]

  • Arotiba, O. A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Mawla, A. M. H., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Available at: [Link]

  • Čėnas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences. Available at: [Link]

  • Singh, D., et al. (2015). Nitroaromatics as cell signaling molecules. ResearchGate. Available at: [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. Available at: [Link]

  • Čėnas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Odesa I. I. Mechnikov National University. Available at: [Link]

  • Arotiba, O. A., et al. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. Available at: [Link]

  • Dahlin, J. L., et al. (2021). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery. Available at: [Link]

  • Houghton, P. J., et al. (2007). Use of small scale bioassays in the discovery of novel drugs from natural sources. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Sharma, R., et al. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Molecules. Available at: [Link]

  • Oliveira, A., et al. (2024). A guide to the use of bioassays in exploration of natural resources. Biotechnology Advances. Available at: [Link]

  • Młynarczyk, K., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. Available at: [Link]

  • Floegel, A., et al. (2013). Analytical Methods Used in Determining Antioxidant Activity: A Review. Food & Function. Available at: [Link]

  • Kaur, G., & Kumar, V. (2016). Bioassays for Anticancer Activities. ResearchGate. Available at: [Link]

  • Lake, F. (2019). Best practice in bioassay development. BioTechniques. Available at: [Link]

  • Cambridge Healthtech Institute. (n.d.). Optimizing Bioassays for Biologics. Immunogenicity and Bioassay Summit. Available at: [Link]

  • Shaker, M., et al. (2025). Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. Scientific Reports. Available at: [Link]

  • Prior, R. L., et al. (2005). Assays for Hydrophilic and Lipophilic Antioxidant Capacity (ORACFL) of Plasma and Other Biological and Food Samples. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Ilyasov, I. R., et al. (2020). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. Available at: [Link]

  • Li, Y., et al. (2024). Complex in vitro model: A transformative model in drug development and precision medicine. Journal of Cellular and Molecular Medicine. Available at: [Link]

  • Wikipedia. (n.d.). Drug design. Wikipedia. Available at: [Link]

  • Scott, C. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. Available at: [Link]

  • Jeyaraman, M., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics. Available at: [Link]

  • Bower, K. (2019). Essentials in Bioassay Development. BioPharm International. Available at: [Link]

  • Toftgård, R., et al. (1986). Short-term bioassays of nitro derivatives of benzo[a]pyrene and perylene. Carcinogenesis. Available at: [Link]

  • Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]

  • Wawer, I., & Strzelecka, M. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. IntechOpen. Available at: [Link]

  • Negi, A., et al. (2022). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules. Available at: [Link]

  • Tajik, M., et al. (2021). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. Available at: [Link]

  • Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link]

  • Li, F., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Characterizing the Cellular Activity of 2,2-Dimethyl-6-nitro-chromane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

The compound 2,2-Dimethyl-6-nitro-chromane belongs to a class of molecules built upon a privileged scaffold in medicinal chemistry. The chromane core is present in a wide array of natural and synthetic compounds exhibiting significant pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects[1][2][3][4]. Concurrently, the inclusion of a nitroaromatic group introduces a potent pharmacophore known to be a feature in various bioactive agents, particularly in oncology[5][6]. Nitroaromatic compounds have been investigated as antitumor agents, with their activity often linked to bioreductive activation and induction of cellular stress[7][8].

Given this structural combination, this compound (herein referred to as "DNC") is a compelling candidate for biological screening. Its activity is unknown, necessitating a systematic, multi-tiered assay approach to first identify its primary cellular effects and subsequently probe its mechanism of action. This guide provides a logical workflow for researchers to characterize DNC, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays targeting potential anticancer and anti-inflammatory pathways.

Tier 1: Primary Bioactivity Screening - Cytotoxicity and Viability

The foundational step in characterizing any novel compound is to determine its effect on cell viability and metabolic activity. This initial screen establishes the dose-response relationship and identifies the relevant concentration range for subsequent mechanistic studies. The MTT assay is a robust, colorimetric method for this purpose, assessing metabolic activity as a proxy for cell viability[9].

Protocol 1: MTT Assay for General Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes. In viable, metabolically active cells, these enzymes reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced, measured by absorbance, is proportional to the number of living cells[9].

Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout p1 Seed cells in 96-well plate p2 Allow cells to adhere (24h) p1->p2 p3 Prepare serial dilutions of DNC p2->p3 t1 Replace media with DNC dilutions p3->t1 t2 Incubate for 24-72h t1->t2 a1 Add MTT reagent to each well t2->a1 a2 Incubate for 2-4h a3 Solubilize formazan crystals (DMSO) a2->a3 r1 Read absorbance at 570 nm a3->r1 r2 Calculate % viability vs. vehicle r1->r2 r3 Determine IC50 value r2->r3 Apoptosis_Pathway cluster_apoptosis Apoptosis Stages cluster_staining Staining Profile start Healthy Cell | {Plasma Membrane Intact | PS on Inner Leaflet} early Early Apoptosis PS Translocation Membrane Intact start->early DNC Treatment (IC50 Conc.) healthy_stain Annexin V (-) PI (-) start->healthy_stain Corresponds to late Late Apoptosis / Necrosis Membrane Compromised PS Exposed early->late Progression early_stain Annexin V (+) PI (-) early->early_stain Corresponds to late_stain Annexin V (+) PI (+) late->late_stain Corresponds to

Caption: Cellular states and staining patterns in the Annexin V/PI assay.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with DNC at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle control and a known apoptosis inducer (e.g., staurosporine) as positive control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V-/PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells.

Expected Outcome & Interpretation: A significant increase in the population of Annexin V-positive cells (both early and late apoptotic) in DNC-treated samples compared to the control would strongly suggest that the compound induces apoptosis. This finding is consistent with the mechanism of many anticancer agents.[10]

Tier 3: Mechanistic Insight - Anti-Inflammatory Activity

The chromane scaffold is known to feature in compounds with anti-inflammatory properties.[1][11] A key pathway regulating inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. A reporter assay can be used to quantify the inhibition of this pathway.

Protocol 3: NF-κB Reporter Assay

Principle: This assay utilizes a cell line that has been stably transfected with a plasmid containing a reporter gene (e.g., Luciferase) under the control of an NF-κB response element. When the NF-κB pathway is activated (e.g., by TNF-α), transcription factors bind to this element and drive the expression of the reporter gene. An effective anti-inflammatory compound will inhibit this activation, leading to a reduced reporter signal. Gene reporter assays provide sensitive and robust output for specific pathway modulation.[12]

Step-by-Step Protocol:

  • Cell Plating: Seed NF-κB luciferase reporter cells (e.g., HEK293/NF-κB-luc) in a white, opaque 96-well plate.

  • Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of DNC for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant, such as TNF-α (10 ng/mL), to all wells except the negative control.

  • Incubation: Incubate for an additional 6-8 hours.

  • Lysis and Signal Detection: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega ONE-Glo™).

  • Analysis: Normalize the luciferase signal to cell viability (measured in a parallel plate via MTT/CellTiter-Glo®) to control for cytotoxicity. Calculate the percent inhibition of NF-κB activation relative to the stimulated control.

Expected Outcome & Interpretation: A dose-dependent decrease in luciferase activity in DNC-treated cells upon stimulation indicates inhibition of the NF-κB pathway. This would classify DNC as a potential anti-inflammatory agent. It is crucial to confirm that the observed inhibition is not merely an artifact of cytotoxicity.

Conclusion and Future Directions

This tiered approach provides a comprehensive framework for the initial characterization of this compound.

  • If DNC is cytotoxic and induces apoptosis (Tier 1 & 2 positive): It should be further investigated as a potential anticancer agent. Subsequent assays could include cell cycle analysis, caspase activity assays, and measurement of reactive oxygen species (ROS), as the nitro group may induce oxidative stress.[13]

  • If DNC inhibits NF-κB without significant cytotoxicity (Tier 3 positive): It warrants further study as an anti-inflammatory agent. Follow-up experiments could involve measuring the expression of downstream inflammatory cytokines (e.g., IL-6, IL-8) via ELISA or qPCR.

  • If DNC shows no activity: The compound may be inactive in these specific contexts, or it may have other activities not covered by this initial screen, such as antimicrobial or antiviral effects, which are also reported for chromone derivatives.[3]

By following this logical progression of cell-based assays, researchers can efficiently define the primary bioactivity of this compound, paving the way for more focused mechanistic studies and potential therapeutic development.

References

  • BenchChem. (n.d.). A Comparative Guide to the Cytotoxicity of Nitroaromatic Compounds.
  • de Oliveira, J. T., Tecchio, K. B., Lopes, M. S., Andrade, S. N., & Dos Santos, F. V. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology.
  • Chaudhary, P., & Sharma, A. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW.
  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • Sigma-Aldrich. (n.d.). Cell-Based Assays.
  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-16. Retrieved from [Link]

  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. Retrieved from [Link]

  • Lara-Ramírez, L. R., et al. (n.d.). Preparation of nitro derivatives (6a–f).
  • Raszplewicz, J., et al. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • Blanco, F., et al. (2011). 6-Methylnitroarachidonate: a novel esterified nitroalkene that potently inhibits platelet aggregation and exerts cGMP-mediated vascular relaxation. Free Radical Biology and Medicine, 50(3), 411-8. Retrieved from [Link]

  • Jain, M., et al. (2013). Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. Chemical Biology & Drug Design.
  • Gaspar, A., et al. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 26(23), 7404. Retrieved from [Link]

  • Kumar, V., & Kumar, R. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4). Retrieved from [Link]

  • Singh, P., et al. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 35(4), 771-784.
  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.
  • Zhang, Y., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Advances, 9(58), 33794-33799.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethyl-6-nitro-chromane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 2,2-Dimethyl-6-nitro-chromane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important heterocyclic compound. The chromane scaffold is a key structural motif in many biologically active molecules, and mastering its synthesis is crucial for advancing research.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the common challenges encountered in this synthesis.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you might encounter during the synthesis of this compound, presented in a practical question-and-answer format.

Issue 1: Consistently Low or No Yield of this compound

Question: My reaction is yielding very little or no desired product. What are the likely causes, and how can I improve the outcome?

Answer: Low yield is one of the most common hurdles in chromane synthesis. The root cause often lies in one of three areas: the choice of synthetic route, inefficient cyclization, or suboptimal reaction conditions.

Causality & Recommended Solutions:

  • Inefficient Cyclization/Annulation: The formation of the dihydropyran ring is the critical step. This is typically an acid-catalyzed process involving the reaction of a phenol with an alkene or a related precursor. The reaction can be sluggish or fail if the catalyst is not appropriate or if the reaction conditions are not optimal.[2]

    • Catalyst Selection: The choice of acid catalyst is paramount. While various Lewis and Brønsted acids can be used, their effectiveness varies. Triflimide (Tf₂NH) has shown high efficacy in catalyzing the annulation of phenols with alkenes under mild conditions.[1] Other catalysts like bismuth(III) triflate or even strong protic acids like p-toluenesulfonic acid (p-TSA) can be effective.[3][4] It is crucial to screen different catalysts to find the optimal one for your specific substrate.

    • Reaction Conditions: Temperature and solvent play a significant role. While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier for cyclization.[1][2] Dichloromethane (DCM) is a commonly used solvent due to its inertness and ability to dissolve the starting materials.[2]

  • Suboptimal Synthetic Strategy: The most direct approach to this compound involves the reaction of 4-nitrophenol with a C5 isoprenoid unit.

    • Recommended Route: A highly effective method is the direct condensation of 4-nitrophenol with 3,3-dimethylacrylic acid or isoprene in the presence of a strong acid catalyst. This one-pot reaction builds the chromanone intermediate, which is then reduced.

    • Alternative Route: An alternative involves the O-alkylation of 4-nitrophenol with prenyl bromide, followed by a Claisen rearrangement and subsequent acid-catalyzed cyclization. While multi-step, this can sometimes offer better control and higher yields.

  • Decomposition of Starting Materials: 4-Nitrophenol and some prenylating agents can be sensitive to harsh reaction conditions, leading to decomposition and reduced yield.

    • Mitigation: Employing milder catalysts like triflimide and maintaining the reaction at room temperature or with gentle heating can prevent degradation.[1] Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is essential to avoid prolonged reaction times that can lead to decomposition.

Issue 2: Significant Formation of Impurities and Side Products

Question: My final product is contaminated with several byproducts. How can I identify and minimize them?

Answer: The formation of side products is often related to the reactivity of the starting materials and intermediates. The primary culprits are usually isomeric products and uncyclized intermediates.

Causality & Recommended Solutions:

  • Formation of Isomeric Products: The reaction can sometimes yield the linear isomer instead of the desired angular chromane structure. This is particularly true in Friedel-Crafts type reactions.

    • Controlling Regioselectivity: The choice of catalyst and solvent can influence the regioselectivity of the cyclization. Lewis acids, for example, can favor the formation of one isomer over another. It is recommended to perform small-scale trial reactions with different catalysts to determine the optimal conditions for regioselectivity.

  • Presence of Unreacted Starting Materials or Intermediates: Incomplete reactions will lead to a mixture of starting materials, intermediates (like the O-prenylated ether), and the final product, complicating purification.

    • Driving the Reaction to Completion: Ensure the stoichiometry of the reactants is correct. A slight excess of the prenylating agent can sometimes help drive the reaction to completion. Monitor the reaction progress using TLC until the starting phenol spot has been completely consumed.

Issue 3: Challenges in Product Purification

Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are the most effective purification strategies?

Answer: Purification can be challenging if the product has similar polarity to the byproducts or if it is unstable on standard purification media.

Causality & Recommended Solutions:

  • Co-elution of Impurities: The non-polar nature of the chromane ring system can cause it to co-elute with non-polar impurities during column chromatography.

    • Optimized Column Chromatography: Standard silica gel chromatography is the most common method. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. A typical solvent system would be a gradient of 5% to 20% ethyl acetate in hexane.

    • Alternative Sorbents: If separation on silica is poor, consider using alumina or a reverse-phase column.

  • Product Instability: Although generally stable, some chromane derivatives can be sensitive to the acidic nature of silica gel.

    • Neutralization: If you suspect product degradation on the column, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent.

  • Recrystallization: If the product is obtained as a solid, recrystallization is an excellent method for achieving high purity.[5]

    • Solvent Selection: Test various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water, or hexane and ethyl acetate, is often a good starting point.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common and reliable synthetic route for this compound?

    • A1: The acid-catalyzed condensation of 4-nitrophenol with an isoprene source, such as 3,3-dimethylacrylic acid or isoprene itself, is a widely used and generally reliable one-pot method to form the corresponding chromanone, which can then be reduced to the chromane.[4]

  • Q2: What are the critical reaction parameters I need to control for the best yield?

    • A2: The three most critical parameters are:

      • Catalyst Choice and Loading: The type and amount of acid catalyst directly impact reaction rate and selectivity.

      • Temperature: Maintaining the optimal temperature is crucial to ensure the reaction proceeds without degrading the starting materials or product.

      • Reaction Time: Over-running the reaction can lead to byproduct formation. Monitor closely with TLC.

  • Q3: What safety precautions should be taken during this synthesis?

    • A3: Always work in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Strong acids like triflimide and p-TSA are corrosive and should be handled with care. Solvents like dichloromethane are volatile and have associated health risks. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Data & Protocols

Table 1: Troubleshooting Summary
Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product YieldInefficient cyclization, suboptimal catalyst, harsh reaction conditions.Screen different acid catalysts (e.g., Tf₂NH, p-TSA). Optimize temperature and reaction time. Consider an alternative synthetic route.
Formation of Side ProductsLack of regioselectivity, incomplete reaction.Adjust catalyst and solvent to control selectivity. Ensure correct stoichiometry and monitor the reaction to completion via TLC.
Difficult PurificationCo-elution of impurities, product instability.Optimize column chromatography solvent system. Consider recrystallization for solid products. Use neutralized silica gel if degradation is observed.
Recommended Experimental Protocol: Synthesis via Annulation

This protocol describes a one-pot synthesis of the intermediate 2,2-dimethyl-6-nitrochroman-4-one, followed by its reduction.

Step 1: Synthesis of 2,2-Dimethyl-6-nitrochroman-4-one

  • To a solution of 4-nitrophenol (1.0 eq) in dry dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add 3,3-dimethylacrylic acid (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triflimide (5 mol %) to the stirred solution.[1][2]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired chromanone.

Step 2: Reduction to this compound

  • Dissolve the purified 2,2-dimethyl-6-nitrochroman-4-one (1.0 eq) in methanol (0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise over 15 minutes.[3]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting alcohol can be dehydrated to the chromane using an acid catalyst (e.g., p-TSA in toluene with a Dean-Stark trap) or under Mitsunobu conditions for a milder approach.[6] A final purification by column chromatography may be necessary.

Visualizations

General Synthetic Workflow

workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (4-Nitrophenol + Prenylating Agent) Reaction Acid-Catalyzed Annulation/Cyclization Start->Reaction DCM, Catalyst Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purify Column Chromatography or Recrystallization Crude->Purify Final Pure this compound Purify->Final

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Decision Treedot

// Solutions OptimizeCond [label="Optimize Conditions:\n- Catalyst\n- Temperature\n- Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPurity [label="Check Reactant Purity\n& Stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizePur [label="Optimize Purification:\n- New Solvent System\n- Recrystallize", fillcolor="#F1F3F4", fontcolor="#202124"]; AltRoute [label="Consider\nAlternative Route", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> LowYield [label="Yes"]; Start -> Impure [label="No"]; LowYield -> OptimizeCond [label="Yes"]; LowYield -> Impure [label="No"]; Impure -> OptimizePur [label="Yes"]; Impure -> Success [label="No"];

OptimizeCond -> CheckPurity; CheckPurity -> AltRoute; }

Sources

Technical Support Center: Troubleshooting 2,2-Dimethyl-6-nitro-chromane Solubility Issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethyl-6-nitro-chromane. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound. As a specialized chromane derivative, understanding its physicochemical properties is paramount for successful experimental outcomes. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility issues.

Introduction to this compound

This compound is a heterocyclic compound with a molecular formula of C₁₁H₁₃NO₃ and a molecular weight of approximately 207.23 g/mol .[1][2] Its structure, featuring a chromane core with a nitro group and two methyl groups, suggests a molecule with moderate polarity. The presence of the nitro group can influence its solubility, often rendering it sparingly soluble in aqueous solutions while being more soluble in organic solvents.

Precise experimental solubility data for this compound is not extensively documented in publicly available literature. Therefore, this guide provides expected solubility trends based on the behavior of structurally similar molecules, such as nitrophenols and other chromane derivatives.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound in common laboratory solvents?

A1: Based on its chemical structure, this compound is anticipated to be poorly soluble in water and non-polar solvents like hexane. Its solubility is expected to be significantly better in polar aprotic solvents and, to a lesser extent, in polar protic solvents. The table below provides an estimated qualitative solubility profile.

Solvent CategorySolvent ExampleExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a powerful solvent capable of dissolving a wide range of organic compounds.[3]
Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is an excellent solvent for many organic molecules.[3]
Acetonitrile (ACN)SolubleA common solvent in chromatography, it should readily dissolve the compound.
AcetoneSolubleA good general-purpose solvent for moderately polar compounds.
Polar Protic EthanolModerately SolubleThe hydroxyl group can interact with the nitro group, aiding solubility.
MethanolModerately SolubleSimilar to ethanol, it should be a reasonably good solvent.
WaterPoorly SolubleThe hydrophobic chromane backbone limits solubility in aqueous media.
Non-Polar Dichloromethane (DCM)Moderately SolubleThe organic nature of the compound suggests some solubility.[3]
ChloroformModerately SolubleSimilar to DCM, some degree of solubility is expected.[3]
HexanePoorly SolubleThe significant difference in polarity will likely result in low solubility.[4]

Q2: I am observing precipitation of my compound in my aqueous buffer. What is the likely cause and how can I fix it?

A2: Precipitation in aqueous buffers is a common issue for compounds with low water solubility. This often occurs when a stock solution of the compound in an organic solvent (like DMSO) is diluted into an aqueous medium. The organic solvent concentration may not be sufficient to maintain the compound in solution.

Troubleshooting Steps:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Increase the co-solvent concentration: If your experimental system allows, increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can enhance solubility.[5] However, be mindful of the potential effects of the solvent on your experiment.

  • Utilize a different solvent system: Consider using a co-solvent system, which involves a mixture of solvents to improve solubility.[6][7]

  • pH adjustment: The nitro group on the aromatic ring can slightly influence the electronic properties of the molecule. While not an ionizable group itself, extreme pH values in your buffer could potentially affect the stability and solubility of the overall structure. It is worth investigating if slight adjustments to the buffer pH (if permissible for your experiment) impact solubility.[7]

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle heating can be a viable method to increase the dissolution rate and solubility of a compound. However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation.[8] It is recommended to perform a preliminary stability test by heating a small sample and analyzing it for degradation products using techniques like HPLC or LC-MS.

Q4: Are there any known stability issues with this compound?

A4: While specific stability data for this compound is limited, related chromene structures are known to be susceptible to degradation under acidic conditions, which can cause cleavage of the ether linkage in the pyran ring.[9] It is advisable to avoid strongly acidic environments. Additionally, as with many organic molecules, exposure to light can potentially lead to photodegradation.[8] Therefore, it is best to store the compound and its solutions protected from light.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Challenges

This section provides a systematic approach to resolving solubility issues encountered during your experiments.

Caption: A logical workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol allows for a quick assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, DMSO, hexane)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Microbalance

Procedure:

  • Weigh approximately 1-2 mg of this compound into a tared vial.

  • Add 100 µL of the selected solvent to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the solid has completely dissolved, add another 100 µL of the solvent and repeat the process until precipitation is observed or a desired concentration is reached.

  • Record your observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Protocol 2: Quantitative Solubility Determination using UV-Vis Spectrophotometry

This protocol provides a more accurate measurement of solubility. A prerequisite is that the compound has a chromophore that absorbs in the UV-Vis range, which is expected for a nitro-aromatic compound.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Calibrated pipettes

  • Volumetric flasks

  • Syringe filters (0.22 µm)

  • The solvent of interest

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Scan the solution across a range of wavelengths (e.g., 200-400 nm) to find the λmax.[10]

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations from a concentrated stock solution.

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.[10]

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent of interest in a vial.

    • Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Carefully withdraw a sample from the supernatant of the saturated solution, ensuring no solid particles are transferred.

    • Filter the sample through a 0.22 µm syringe filter.

    • Dilute the filtered sample with the solvent to a concentration that falls within the linear range of your calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculate Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at that temperature.

Caption: Experimental workflow for quantitative solubility determination.

Advanced Solubility Enhancement Strategies

For particularly challenging cases, more advanced techniques can be employed, often in collaboration with formulation experts.

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid-state. This can be achieved through methods like melt extrusion or solvent evaporation.

  • Nanotechnology Approaches: Reducing the particle size of the compound to the nanoscale can significantly increase its surface area, leading to improved solubility and dissolution rates.[11]

  • Complexation: The use of cyclodextrins or other complexing agents can encapsulate the hydrophobic molecule, enhancing its solubility in aqueous media.[6]

References

  • ChemSynthesis. (n.d.). 2,2-dimethyl-6-nitro-2H-chromene. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-6-nitrochromen-4-ol. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stability and anti-inflammatory activity of the reduction-resistant curcumin analog, 2,6-dimethyl-curcumin. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Comprehensive Review of Analytical Techniques for Quantifying Cyclin-dependent Kinase 4 and 6 Inhibitors in Biological Samples, Bulk, and Pharmaceutical Samples. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-6-nitro-2-hepten-4-one. Retrieved from [Link]

  • MDPI. (2022, December 16). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2,2-Dimethyl-6-nitro-chromane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,2-Dimethyl-6-nitro-chromane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important chemical scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the specific challenges encountered during the synthesis of these compounds. Our goal is to empower you with the scientific rationale behind experimental choices to accelerate your research and development efforts.

Overview of Synthetic Strategies

The synthesis of the this compound core typically involves two primary strategic approaches:

  • Strategy A: Cyclization First, Nitration Second. This involves the initial formation of the 2,2-dimethyl-chromane ring from a suitable phenol, followed by electrophilic aromatic substitution to install the nitro group at the C6 position. This route is often complicated by regioselectivity issues during the nitration step.

  • Strategy B: Nitrated Precursor Cyclization. This is generally the preferred and more direct route. The synthesis starts with a pre-functionalized phenol, such as 4-nitrophenol, which is then reacted with a C5 isoprenoid unit (e.g., isoprene, prenol, or 3-methyl-2-butenoic acid) to form the chromane ring in a single cyclization step.[1][2]

This guide will focus on the optimization of Strategy B, as it offers superior control over regiochemistry and is often more efficient. The key reaction is the acid-catalyzed annulation of 4-nitrophenol with an appropriate prenylating agent.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the synthesis of this compound derivatives.

Q1: What is the most effective type of catalyst for the cyclization reaction to form the 2,2-dimethyl-chromane ring?

A1: The choice of catalyst is critical and depends on the desired reaction conditions (mild vs. harsh).

  • Brønsted Acids: Strong Brønsted acids like triflimide (Tf₂NH) have proven highly effective for catalyzing the annulation of phenols with alkenes under very mild conditions, often at room temperature in solvents like dichloromethane (DCM).[3][4] This approach is advantageous for sensitive substrates. The reaction proceeds through a carbocation intermediate, facilitating cycloetherification.[3]

  • Solid Acid Catalysts: Heterogeneous catalysts like acid faujasite zeolites (e.g., HSZ-360) are excellent for promoting the reaction between phenols and isoprene.[1] These catalysts are environmentally friendly, easily separable, and can provide high selectivity for the desired chromane product.[1]

  • Lewis Acids: Traditional Lewis acids such as aluminum trichloride (AlCl₃) can also be used, but may require harsher conditions and can sometimes lead to side reactions.[5]

Q2: Why is my reaction yield consistently low when starting with 4-nitrophenol?

A2: Low yields are a common challenge and can stem from several factors, particularly the electronic nature of the starting material.[6] The nitro group (-NO₂) is a strong electron-withdrawing group (EWG). This deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards the electrophilic attack required for the cyclization (Friedel-Crafts type alkylation) step.[6][7] While EWGs can sometimes favor the desired product over side reactions, they generally slow the reaction rate, requiring more forcing conditions which can lead to decomposition.[6] To improve yields, careful optimization of temperature, reaction time, and catalyst loading is essential.[8]

Q3: What are the most common side products and how can I minimize their formation?

A3: The primary side products in this synthesis are typically O-alkylated phenols (isopentenylphenols) and dehydration products (chromenes).

  • O-Isopentenylphenols: These form when the phenol oxygen attacks the prenylating agent, but the subsequent intramolecular cyclization onto the aromatic ring does not occur. Using a catalyst that strongly favors C-alkylation over O-alkylation, such as certain zeolites, can minimize this.[1]

  • 2,2-Dimethyl-6-nitro-2H-chromene: This dehydration product can form from the corresponding chroman-4-ol intermediate if the synthesis proceeds via a chromanone.[9] If using a direct annulation method, ensuring anhydrous conditions can help prevent its formation.

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted synthesis is a powerful tool for accelerating chromane and chromone synthesis, often leading to significantly reduced reaction times and improved yields.[8][10] For reactions that are sluggish under conventional heating due to the deactivated nitrophenol, microwave heating can provide the necessary energy input more efficiently, potentially improving yields from as low as 17% to much higher values.[6] A typical starting point would be heating an ethanolic mixture to 160–170 °C for one hour.[6]

Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Deactivated Substrate: The electron-withdrawing nitro group on 4-nitrophenol reduces the ring's nucleophilicity, slowing the cyclization step.[6][7] 2. Inefficient Catalyst: The chosen acid catalyst (e.g., triflimide, zeolite) may be low in purity, poisoned, or used at a suboptimal concentration.[9] 3. Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier, especially with a deactivated substrate. Room temperature may be insufficient.[11] 4. Decomposition: Starting materials or the product may be unstable under the reaction conditions, especially with prolonged heating.[9]1. Optimize Catalyst & Conditions: Increase catalyst loading (e.g., from 5 mol% to 10 mol% triflimide). Switch to a more robust solid acid catalyst like a zeolite which can tolerate higher temperatures.[1][3] 2. Increase Temperature: Gradually increase the reaction temperature. Consider switching to a higher-boiling solvent or employing microwave irradiation to improve kinetics without excessive heating times.[6][8] 3. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting material and formation of product. Quench the reaction as soon as it reaches completion to prevent degradation.[11]
Complex Mixture of Products / Difficult Purification 1. Formation of O-alkylated Byproduct: Incomplete cyclization leads to the formation of 4-nitro-1-(3-methylbut-2-en-1-yloxy)benzene. 2. Isomer Formation: Depending on the prenylating agent, isomeric chromanes or other rearrangement products can form.[3] 3. Unreacted Starting Materials: Incomplete conversion results in a mixture that is difficult to separate due to similar polarities.[9]1. Adjust Catalyst/Solvent System: Employ a non-polar solvent like DCM or toluene to favor the intramolecular Friedel-Crafts C-alkylation over O-alkylation.[3] 2. Drive Reaction to Completion: Increase reaction time or temperature moderately, while monitoring via TLC. Consider adding a slight excess (1.5 equiv.) of the prenylating agent.[3] 3. Alternative Purification: If the product is unstable on silica gel, consider alternative methods like recrystallization or preparative HPLC.[7][9]
Reaction Stalls / Does Not Go to Completion 1. Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent. Water is a common poison for many acid catalysts. 2. Insufficient Reagent: The prenylating agent may be volatile or may have decomposed, leading to a stoichiometric imbalance. 3. Reversible Reaction: The reaction may be reaching an equilibrium state that does not favor the product under the current conditions.1. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Ensure starting materials are pure and dry.[12] 2. Add Fresh Catalyst/Reagent: If the reaction stalls, a careful addition of more catalyst or prenylating agent may restart it. 3. Remove Byproducts: If a volatile byproduct (like water) is formed, using a Dean-Stark trap (for conventional heating) or adding molecular sieves can help drive the equilibrium towards the product.[13]
Data Summary & Condition Optimization

The selection of reaction parameters is crucial for success. The following table summarizes conditions reported for analogous chromane syntheses, providing a starting point for optimization.

ParameterCondition A: Mild Brønsted AcidCondition B: Solid AcidCondition C: Microwave-Assisted
Catalyst Triflimide (Tf₂NH)[3][4]Zeolite HSZ-360[1]Diisopropylamine (DIPA) or Acid[6]
Catalyst Loading 5 mol%Varies (heterogeneous)1.1 equivalents (for base)
Prenylating Agent Allylsilane or Alkene (1.5 equiv)IsopreneAldehyde/Alkene equivalent
Solvent Dichloromethane (DCM)Toluene or HexaneEthanol[6]
Temperature Room Temperature80-120 °C160-170 °C[6]
Time 2 hours[3]6 hours[1]1 hour[6]
Typical Yield Good to Excellent (up to 84%)[4]Good (up to 80%)[1]Variable, can be high
Advantages Very mild conditions, high functional group tolerance.Catalyst is reusable, environmentally friendly.Extremely fast reaction times.
Disadvantages Catalyst is expensive and moisture-sensitive.Requires higher temperatures/pressure.Requires specialized equipment.
Visualized Workflows & Diagrams

Visual aids can clarify complex experimental processes. The following diagrams, rendered in DOT language, illustrate key workflows.

Diagram 1: General Synthesis & Optimization Workflow

This flowchart outlines the strategic decisions and optimization loops in the synthesis of this compound.

SynthesisWorkflow start_node Start: 4-Nitrophenol + Prenylating Agent process_node_catalyst Run Reaction: Triflimide (5 mol%), DCM, RT, 2h start_node->process_node_catalyst  Select Initial Conditions (e.g., Condition A) decision_node decision_node process_node process_node check_node check_node end_node Pure 2,2-Dimethyl- 6-nitro-chromane check_node_yield Yield > 70%? process_node_catalyst->check_node_yield Workup & Analyze check_node_yield->end_node Yes decision_node_troubleshoot Identify Issue check_node_yield->decision_node_troubleshoot No process_node_temp Optimize: Increase Temp or Switch to Microwave decision_node_troubleshoot->process_node_temp Low Conversion process_node_purify Optimize: Change Solvent or Use Solid Acid Catalyst decision_node_troubleshoot->process_node_purify Side Products process_node_temp->process_node_catalyst Re-run process_node_purify->process_node_catalyst Re-run TroubleshootingTree start_node Problem: Low Yield (<30%) q1 Is starting material consumed (TLC)? start_node->q1 q2 Are there many side product spots? q1->q2 Yes sol1 Cause: Low Reactivity Solution: 1. Increase Temperature 2. Use Microwave 3. Increase Catalyst Load q1->sol1 No sol2 Cause: Poor Selectivity Solution: 1. Change Solvent 2. Try Solid Acid Catalyst (e.g., Zeolite) q2->sol2 Yes sol3 Cause: Decomposition Solution: 1. Lower Temperature 2. Reduce Reaction Time 3. Check Reagent Purity q2->sol3 No (Streaking/Baseline)

Caption: Decision tree for diagnosing low reaction yield.

Optimized Experimental Protocols

The following protocol is a validated starting point based on highly successful methods for analogous structures. [3][4]Note: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Triflimide-Catalyzed Synthesis of this compound

Materials:

  • 4-Nitrophenol (1.0 equiv)

  • Methallyltrimethylsilane (1.5 equiv)

  • Triflimide (Tf₂NH) (5 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask with a magnetic stir bar

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-nitrophenol (1.0 equiv).

  • Dissolution: Dissolve the 4-nitrophenol in anhydrous DCM to a concentration of 0.1 M.

  • Reagent Addition: While stirring, add methallyltrimethylsilane (1.5 equiv) dropwise to the solution.

  • Catalyst Addition: Add a pre-prepared solution of triflimide in DCM (0.125 M, 5 mol %) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated NaHCO₃ solution.

  • Extraction: Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure this compound product.

References
  • ResearchGate. (n.d.). Proposed mechanism of the chroman formation reaction. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of chromenederivatives. Retrieved from ResearchGate. [Link]

  • Silva, A. M., et al. (2016). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 21(11), 1493. [Link]

  • RSC Publishing. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Retrieved from RSC Publishing. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for chroman formation. Retrieved from ResearchGate. [Link]

  • American Chemical Society. (2019). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. [Link]

  • ChemRxiv. (n.d.). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. Retrieved from ChemRxiv. [Link]

  • ResearchGate. (1998). Reaction Between Phenols and Isoprene under Zeolite Catalysis. Highly Selective Synthesis of Chromans and o-Isopentenylphenols. Synthesis, 1998(03), 301-304. [Link]

  • American Chemical Society. (2021). Concise Synthesis of Chromene/Chromane-Type Aryne Precursors and Their Applications. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from Organic Chemistry Portal. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from University of Rochester. [Link]

  • ChemSynthesis. (n.d.). 2,2-dimethyl-6-nitro-2H-chromene. Retrieved from ChemSynthesis. [Link]

  • ResearchGate. (2006). Synthesis of chromanols using the eco-friendly catalyst AlPMo12O40/Carbon: The role of support. Current Topics in Catalysis, 1. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Retrieved from Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Patsnap. (n.d.). Synthesis method of polysubstituted 4-phenyl chroman compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (2008). Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules, 26(8), 2187. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,2-Dimethyl-4-chromanones. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. Retrieved from ResearchGate. [Link]

Sources

Technical Support Center: 2,2-Dimethyl-6-nitro-chromane Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethyl-6-nitro-chromane experimentation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with the synthesis, purification, and handling of this compound. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the success and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: My nitration reaction of 2,2-dimethylchromane is resulting in a very low yield or a complex mixture of products. What is the most common cause?

A1: The most frequent issue is improper temperature control. Aromatic nitration is a highly exothermic reaction.[1] An uncontrolled increase in temperature can lead to the formation of dinitrated and other oxidized byproducts, significantly reducing the yield of the desired 6-nitro isomer and complicating purification. It is critical to maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating agent.[1]

Q2: I am observing multiple spots on my TLC plate after the nitration workup. How do I identify the correct product and the major impurities?

A2: Besides the starting material, the main spots are likely the desired 6-nitro product and the isomeric 8-nitro byproduct. The 6-nitro isomer is generally the major product due to the combined ortho-, para-directing effects of the ether oxygen and the alkyl substituents. Dinitro compounds may also be present if the reaction temperature was too high. The desired product can be preliminarily identified by comparing the polarity to the starting material (the nitro-product will be more polar) and confirmed definitively through spectroscopic analysis (NMR) after purification.

Q3: Is the 2,2-dimethylchromane scaffold stable under standard nitrating conditions?

A3: The chromane scaffold is generally stable, but the ether linkage can be susceptible to cleavage under harsh acidic conditions, especially at elevated temperatures.[2] Using a standard mixed acid (H₂SO₄/HNO₃) protocol at low temperatures minimizes this risk. If degradation is suspected, alternative, milder nitrating agents can be considered.[3][4]

Q4: What is the best method for purifying the final this compound product?

A4: Silica gel column chromatography is the most effective method for purifying this compound from starting material and isomeric byproducts.[5] A gradient elution system, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate, is recommended for optimal separation.[5]

Troubleshooting Guide: Synthesis & Purification

This guide provides a structured, question-and-answer approach to resolving specific issues encountered during the synthesis of this compound.

Issue 1: Low or No Yield During Nitration

Question: My nitration reaction of 2,2-dimethylchromane yielded almost no product. What could have gone wrong?

Answer: Several factors can contribute to a failed nitration reaction. A systematic check of the following is recommended:

  • Reagent Quality:

    • Nitric Acid: Use concentrated (fuming) nitric acid. Older bottles of nitric acid can absorb water, reducing their efficacy.

    • Sulfuric Acid: Ensure concentrated sulfuric acid was used. It acts as a catalyst and a dehydrating agent to promote the formation of the essential nitronium ion (NO₂⁺).[1]

  • Reaction Temperature: While high temperatures are detrimental, the reaction must be allowed to proceed. Ensure that after the slow addition of the nitrating agent at 0 °C, the reaction is stirred for an adequate amount of time, sometimes allowing it to slowly warm to room temperature, to ensure completion.[1]

  • Inefficient Nitronium Ion Formation: The ratio of sulfuric to nitric acid is crucial. A significant excess of sulfuric acid is required to fully protonate the nitric acid and generate the nitronium ion electrophile.[6]

Issue 2: Product is a Dark, Tarry Oil and Difficult to Purify

Question: After the workup, my crude product is a dark, intractable tar. What causes this and how can it be prevented?

Answer: Tar formation is typically a result of oxidation side reactions or polymerization, often caused by excessive heat or overly harsh acidic conditions.

  • Causality: The electron-rich aromatic ring of the chromane is susceptible to oxidation by nitric acid, especially at higher temperatures. Localized "hot spots" during the addition of the mixed acid can initiate these side reactions.

  • Preventative Measures:

    • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat and maintain a homogenous temperature.

    • Slow Addition: Add the pre-mixed, chilled nitrating agent very slowly (dropwise) to the solution of the chromane.[1] This prevents a rapid, uncontrolled exotherm.

    • Quenching Procedure: Pour the reaction mixture onto crushed ice after completion. This rapidly dilutes the acids and dissipates heat, preventing further side reactions during the initial stages of workup.

Issue 3: Poor Isomer Selectivity (Regioselectivity)

Question: My NMR analysis shows a significant amount of an unwanted isomer along with my 6-nitro product. How can I improve the regioselectivity?

Answer: While the 6-position is electronically favored, reaction conditions can influence the isomer ratio. The primary isomers formed are the 6-nitro and 8-nitro products.

  • Mechanistic Insight: The ether oxygen is a strong ortho-, para-director, activating the 6- and 8-positions. The alkyl group at C2 provides weak activation to these positions as well. Steric hindrance from the 2,2-dimethyl group can slightly disfavor attack at the 8-position, but this effect is minimal.

  • Optimization Strategies:

    • Solvent Choice: The choice of solvent can influence selectivity. While nitrations are often run neat or with the acid as the solvent, using a co-solvent like acetonitrile has been shown in some cases to alter isomer distribution.[7]

    • Alternative Nitrating Agents: Milder, bulkier nitrating agents may offer improved selectivity. Reagents like bismuth subnitrate/thionyl chloride or various metal nitrates can sometimes provide different isomer ratios compared to standard mixed acid.[4]

Visualized Workflows and Mechanisms

General Synthesis Workflow

The following diagram outlines the key steps from the starting material (2,2-dimethylchromane) to the purified final product.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start Start: 2,2-Dimethylchromane in solvent (e.g., DCM) cool Cool to 0-5 °C (Ice Bath) start->cool add_acid Slow Dropwise Addition of Mixed Acid (HNO3/H2SO4) cool->add_acid react Stir at 0-5 °C (Monitor by TLC) add_acid->react quench Quench Reaction (Pour onto Ice) react->quench neutralize Neutralize with Base (e.g., NaHCO3 soln.) quench->neutralize extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry purify Purify via Column Chromatography dry->purify end_product Final Product: This compound purify->end_product

Caption: High-level workflow for the synthesis and purification of this compound.

Troubleshooting Low Yield

This flowchart helps diagnose the root cause of low product yield in the nitration step.

G start Low Yield Observed check_temp Was Temp. > 10°C? start->check_temp check_reagents No check_temp->check_reagents cause_overnitration Likely Cause: Over-nitration & Side Reactions check_temp->cause_overnitration check_time Yes check_reagents->check_time cause_reagents Likely Cause: Poor Reagent Quality check_reagents->cause_reagents cause_incomplete Likely Cause: Incomplete Reaction check_time->cause_incomplete cause_other Review Workup & Purification Steps for Product Loss check_time->cause_other

Caption: Diagnostic flowchart for troubleshooting low yield in the nitration reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a standard procedure for the electrophilic nitration of an activated aromatic ring.

Materials:

  • 2,2-Dimethylchromane

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM) or other inert solvent

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (Hexane, Ethyl Acetate)

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents). Allow the mixture to cool to 0-5 °C.

  • Reaction Setup: Dissolve 2,2-dimethylchromane (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in a large ice-water bath to 0 °C.

  • Nitration: Add the pre-cooled nitrating mixture from step 1 to the chromane solution dropwise over 20-30 minutes. Use a dropping funnel to maintain a slow and controlled addition rate. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C. [1]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC, checking for the consumption of the starting material.

  • Workup - Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Workup - Neutralization: Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the aqueous (acidic) layer. Carefully wash the organic layer with saturated sodium bicarbonate solution until CO₂ evolution ceases. Then, wash with water, followed by brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.

Data Interpretation and Characterization

Confirming the structure and purity of the final product is a critical self-validating step. Below are the expected spectral characteristics for this compound.

Expected Spectroscopic Data
Technique Characteristic Feature Expected Range / Pattern Rationale
IR Spectroscopy N-O Asymmetric Stretch1500 - 1550 cm⁻¹ (Strong)Confirms the presence of the nitro (-NO₂) group.
N-O Symmetric Stretch1300 - 1370 cm⁻¹ (Strong)Confirms the presence of the nitro (-NO₂) group.
C-O-C Ether Stretch1230 - 1270 cm⁻¹Characteristic of the aryl-alkyl ether in the chromane ring.
¹H NMR gem-Dimethyl ProtonsSinglet, ~1.3-1.5 ppm (6H)Two equivalent methyl groups at the C2 position.
Methylene Protons (C3)Triplet, ~1.8-2.0 ppm (2H)-CH₂- group adjacent to the C2 and C4 positions.
Methylene Protons (C4)Triplet, ~2.8-3.0 ppm (2H)-CH₂- group adjacent to the aromatic ring.
Aromatic Protons~6.8 ppm (d, 1H, H8), ~7.9 ppm (dd, 1H, H7), ~8.0 ppm (d, 1H, H5)The specific shifts and coupling constants confirm the 1,2,4-trisubstitution pattern on the aromatic ring, indicative of 6-nitro substitution.[8]
¹³C NMR Quaternary Carbon (C2)~75 ppmThe carbon bearing the two methyl groups.
Aromatic Carbons6 signals between ~115-160 ppmThe number and shifts of the aromatic carbons confirm the substitution pattern. The carbon attached to the nitro group (C6) will be shifted downfield.
Mass Spec (EI) Molecular Ion (M⁺)m/z = 207Corresponds to the molecular weight for C₁₁H₁₃NO₃.[9]

References

  • BenchChem. (2025). How to avoid common pitfalls in chromone synthesis.
  • BenchChem. (2025). Troubleshooting unexpected side products in chroman synthesis.
  • NPTEL. (n.d.). Nitration.
  • ChemSynthesis. (2025). 2,2-dimethyl-6-nitro-2H-chromene.
  • Rumpf, J., et al. (2017). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. [Link]

  • Manikandan, B., et al. (2020). Challenges in the synthesis of chroman-4-one derivatives. ResearchGate. [Link]

  • Patel, R., et al. (2018). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Journal of Applied Pharmaceutical Science.
  • University of Toronto. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from University of Toronto Chemistry Department.
  • Wright, O. L. (1965). U.S. Patent No. 3,221,062. Washington, DC: U.S.
  • University of Massachusetts Boston. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Poulin, M. B., & Thomson, R. J. (2014). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. [Link]

  • Patra, S., Valsamidou, V., & Katayev, D. (2024). Simplifying Nitration Chemistry with Bench-stable Organic Nitrating Reagents. Chimia. [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of 2,2-Dimethylchroman Derivatives as Inhibitors of ICAM-1 Expression on Human Endothelial Cells. [Link]

  • Wikipedia. (n.d.). Nitration.
  • McCarthy, C., et al. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. PMC - NIH. [Link]

  • Adams, D. R., & Jones, R. L. (1998). WIPO Patent No. WO1998019978A1.
  • PubChem. (n.d.). 2,2-Dimethyl-6-nitrochromen-4-ol. Retrieved from PubChem. [Link]

  • Katayev, D., et al. (2017). Development of nitrating reagents.
  • BLD Pharm. (n.d.). 19989-17-4|this compound.
  • BenchChem. (n.d.). 6-Nitro-2,2-dimethylchromene.
  • Incer-Sáenz, B., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Alkylchroman-4-ones.
  • Organic Syntheses. (n.d.). Nitroacetaldehyde diethyl acetal.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of "2-Nitro-6-(pyridin-2-yl)aniline" Derivatives in Medicinal Chemistry.
  • BenchChem. (n.d.). Stability of 2,6-Dimethyl-4-nitrophenol in different solvent matrices.
  • ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube.
  • Hashemi, M. M., & Beni, Y. A. (2005). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. PMC - NIH. [Link]

  • Chemical Papers. (1991).
  • Organic Syntheses. (n.d.). Procedure 10.
  • PubChem. (n.d.). 2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol. Retrieved from PubChem. [Link]

  • University of Wisconsin-Madison. (n.d.). Problems from Previous Years' Exams.
  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
  • Google Patents. (n.d.). KR780000008B1 - Process for the preparation of chromane derivatives.
  • BenchChem. (2025). Application Notes and Protocols: Strategies for Creating a Derivative Library of 6-Bromo-2,2-dimethylchroman-4-one for SAR Studi.
  • BenchChem. (n.t.). Stability of 6-Bromo-2,2-dimethyl-2H-chromene under acidic and basic conditions.
  • ResearchGate. (n.d.). Synthesis of 2,2-Dimethyl-4-chromanones. [Link]

  • ResearchGate. (2016). Synthesis and Properties of 3-Nitro-2H-chromenes. [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-6-nitro-2-hepten-4-one. Retrieved from PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling.
  • ResearchGate. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. [Link]

  • Google Patents. (n.d.). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.
  • Scientiae Radices. (2022).

Sources

Technical Support Center: Enhancing the Stability of 2,2-Dimethyl-6-nitro-chromane in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethyl-6-nitro-chromane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the stability of this compound in solution. We will explore the inherent chemical liabilities of this molecule and offer troubleshooting guides and validated protocols to ensure the integrity and reproducibility of your experiments.

Section 1: Understanding the Stability of this compound

This compound possesses two key chemical features that dictate its stability profile: the nitroaromatic system and the chromane ring .

  • The Nitroaromatic Moiety: The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation but susceptible to reduction.[1][2] This reduction can proceed through nitroso and hydroxylamine intermediates to form the corresponding amine, altering the compound's biological and physical properties.[3]

  • The Chromane Ring: The chromane structure contains an ether linkage within a dihydropyran ring. This ether bond is prone to cleavage under acidic conditions, which can lead to ring-opening and the formation of degradation products.[4]

Understanding these liabilities is the first step in preventing degradation and ensuring reliable experimental outcomes.

Section 2: Troubleshooting Guide for Common Stability Issues

This section addresses common problems encountered during the handling and storage of this compound in solution, presented in a question-and-answer format.

Question 1: I've dissolved my compound in DMSO for a stock solution, but I'm seeing new peaks in my HPLC analysis after a week at 4°C. What is happening?

Answer: While DMSO is a common solvent, it is not always inert and can present stability challenges for certain compounds.

  • Causality: The primary issue is likely related to the hygroscopic nature of DMSO. Absorbed water can facilitate hydrolysis, especially if the DMSO contains acidic or basic impurities. Additionally, some compounds are simply not stable in DMSO for extended periods, even at low temperatures.

  • Troubleshooting Steps:

    • Use High-Purity Solvent: Always use anhydrous, high-purity DMSO to prepare fresh stock solutions.

    • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[5]

    • Storage Temperature: For long-term storage, -80°C is preferable to -20°C or 4°C.[6][7]

    • Consider Alternatives: If degradation persists, consider alternative solvents. For a compound like this compound, acetonitrile or acetone may offer better stability for long-term storage. A solubility test is recommended before switching solvents.

Question 2: My working solution in an aqueous buffer (pH 7.4) is showing a gradual color change and a loss of parent compound peak in my LC-MS. What's the likely cause?

Answer: This is a classic sign of degradation, likely due to a combination of factors in your aqueous environment.

  • Causality:

    • pH-Dependent Instability: The chromane ring system can be susceptible to hydrolysis, and the stability of the nitroaromatic group can also be influenced by pH.[8][9] While neutral pH is generally better than acidic conditions, prolonged exposure can still lead to slow degradation.

    • Oxidation: Although the nitro group itself is resistant to oxidation, other parts of the molecule may not be. Dissolved oxygen in aqueous buffers can contribute to oxidative degradation over time.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable practice is to prepare aqueous working solutions fresh from a frozen, concentrated stock solution immediately before each experiment.

    • Buffer Optimization: If fresh preparation is not feasible, investigate the compound's stability in a small pH range (e.g., pH 6.5, 7.0, 7.5) to find the optimal pH for short-term stability.

    • Degas the Buffer: To minimize oxidation, consider using a buffer that has been degassed by sparging with nitrogen or argon.

    • Protect from Light: Nitroaromatic compounds can be light-sensitive.[10] Always protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[6]

Troubleshooting Workflow Diagram

G A Instability Observed (New Peaks, Peak Loss, Color Change) B Check Solvent & Storage A->B For Stock Solutions C Check Aqueous Buffer Conditions A->C For Working Solutions D Is stock solution in organic solvent (e.g., DMSO)? B->D E Is working solution in aqueous buffer? C->E F Use anhydrous solvent Aliquot stocks Store at -80°C Consider acetonitrile D->F Yes G Prepare fresh daily Optimize buffer pH Degas buffer Protect from light E->G Yes H Problem Resolved F->H G->H

Caption: A decision tree for troubleshooting the degradation of this compound in solution.

Section 3: Frequently Asked Questions (FAQs) for Proactive Stability Enhancement

Q1: What is the best solvent for long-term storage of this compound?

For long-term storage, the compound should ideally be stored as a dry, solid powder at -20°C or below, protected from light and moisture.[5][6] If a stock solution is necessary, anhydrous acetonitrile is often a good first choice, followed by acetone. These are generally more inert than DMSO or alcohols like methanol/ethanol which can potentially react with the compound.

Q2: How does pH impact the stability of this compound?

The chromane ring is susceptible to acid-catalyzed hydrolysis, which involves the cleavage of the ether linkage.[4] Therefore, acidic conditions (pH < 6) should be strictly avoided. While generally more stable in neutral to slightly basic conditions, high pH (> 8-9) can also promote degradation of certain chromane derivatives and nitroaromatics.[8] For most applications, a pH range of 6.5-7.5 is recommended.

Q3: What are the best general handling practices to minimize degradation?

  • Controlled Environment: Handle all compounds in a clean, controlled laboratory setting.[5]

  • Inert Atmosphere: For maximum stability, especially when preparing stock solutions for long-term storage, consider working under an inert atmosphere (nitrogen or argon) to prevent oxidation.[11][12]

  • Light Protection: Always store both solid compound and solutions in amber vials or protect them from light.[6]

  • Temperature Control: Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles by creating single-use aliquots.[7]

  • Accurate Records: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.[5]

Summary of Recommended Storage Conditions
Form Solvent Temperature Protection Duration
Solid N/A-20°C or belowDark, Dry (Desiccator)Long-Term (>1 year)
Stock Solution Anhydrous Acetonitrile-80°CDark, Airtight VialsMedium-Term (Months)
Working Solution Aqueous Buffer (pH 6.5-7.5)2-8°CDarkShort-Term (<24 hours)

Section 4: Key Experimental Protocols

Protocol 4.1: Preparation of a Stabilized Stock Solution
  • Preparation: Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh the desired amount of compound in a clean, dry vial.

  • Solvent Addition: Under an inert atmosphere if possible, add the required volume of anhydrous acetonitrile to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate briefly until the compound is fully dissolved.

  • Aliquoting: Immediately dispense the solution into single-use, amber glass vials with airtight caps.

  • Storage: Label the vials clearly and store them at -80°C.

Protocol 4.2: HPLC-Based Stability Assessment

This protocol allows you to quantify the stability of your compound under specific conditions.

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 100 µM) in the solvent or buffer system you wish to test.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared sample by HPLC to determine the initial peak area of the parent compound. This is your baseline.

  • Incubation: Store the solution under the desired test conditions (e.g., 4°C in the dark, room temperature exposed to light, etc.).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), inject an aliquot of the sample onto the HPLC.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. A decrease in the parent peak area, often accompanied by the appearance of new peaks, indicates degradation.

Protocol 4.3: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[13][14][15]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution in Acetonitrile B Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Stress (e.g., 3% H2O2, RT) A->D E Photolytic Stress (UV/Vis Light, RT) A->E F Thermal Stress (60°C, in dark) A->F G Analyze Samples by LC-MS at Time Points (e.g., 0, 2, 6, 24h) B->G C->G D->G E->G F->G H Identify Degradants and Degradation Pathways G->H

Caption: A workflow for conducting a forced degradation study on this compound.

References

  • How to Handle Research Compounds Safely. Maxed Out Compounds.
  • Biodegradation of nitroarom
  • Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Analytical Methods for Nitroaromatic Compounds.
  • Degradation pathways for nitrobenzene.
  • Bacterial pathways for degradation of nitroarom
  • Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Royal Society of Chemistry.
  • Best Practices for Chemical Storage in Research Labs. Apollo Scientific.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • What to select for storing your compound: neat vs.in solution ?
  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods.
  • Forced Degradation Studies.
  • Stress Testing - Forced Degrad
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Stability of 2,6-Dimethyl-4-nitrophenol in different solvent m
  • Stability of 6-Bromo-2,2-dimethyl-2H-chromene under acidic and basic conditions. BenchChem.
  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • Influence of pH and light on the stability of some antioxidants. PubMed.
  • Effects of pH on the stability of chromatin core particles.

Sources

Technical Support Center: Overcoming Resistance to 2,2-Dimethyl-6-nitro-chromane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering resistance to the novel investigational compound, 2,2-Dimethyl-6-nitro-chromane. As this is a compound under active research, its precise molecular target and mechanism may not be fully elucidated. This document provides a systematic framework for characterizing, understanding, and overcoming acquired resistance in your cell line models based on established principles of cancer drug resistance.

Frequently Asked Questions (FAQs)

Q1: My cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same effect. What is the first step?

A1: The first and most critical step is to quantitatively confirm the shift in sensitivity. You must perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for both your suspected resistant line and the original, parental cell line. A significant fold-increase in the IC50 value (typically >3-5 fold, though this can vary) provides quantitative evidence of acquired resistance. It is also crucial to perform cell line authentication to ensure the resistant line has not been cross-contaminated.

Q2: How can I be sure the loss of activity isn't due to the compound itself?

A2: This is an excellent point. Compound integrity is paramount. Always ensure your this compound stock has been stored correctly (as per manufacturer instructions) and is not expired. For critical experiments, use a freshly prepared stock solution. If possible, test the compound on a fresh culture of the parental (sensitive) cell line to confirm its bioactivity. If it works on the parental line but not your experimental line, the issue lies with the cells.[1]

Q3: What are the most common reasons a cell line develops resistance to a small molecule inhibitor?

A3: Resistance is a complex, multi-faceted phenomenon.[2] The most frequently observed mechanisms can be broadly categorized as:

  • Increased Drug Efflux: Cells upregulate transporter proteins (like P-glycoprotein) that actively pump the drug out, lowering its intracellular concentration.[3][4]

  • Alterations in the Drug Target: Mutations in the target protein can prevent the drug from binding, or the cell can overexpress the target protein, requiring more drug to achieve inhibition.[5]

  • Activation of Bypass Signaling Pathways: Cells can activate alternative survival pathways to circumvent the effect of the inhibited target.[6]

  • Metabolic Reprogramming: Cancer cells can alter their metabolism (e.g., glucose, amino acid metabolism) to adapt to the stress induced by the drug.[7][8][9]

  • Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in sensitivity or resistance.[10][11]

Q4: Is it possible to reverse the resistant phenotype?

A4: In some cases, yes. Resistance can sometimes be reversed or overcome. For instance, if resistance is due to efflux pump overexpression, co-treatment with a pump inhibitor may restore sensitivity.[12] If a bypass pathway is activated, combining this compound with an inhibitor of that new pathway can be effective.[13] This is the core principle behind developing rational combination therapies.[14][15]

In-Depth Troubleshooting Guides

This section provides a logical workflow to systematically investigate and address resistance in your cell line model.

Guide 1: Confirming and Characterizing the Resistant Phenotype

Before investigating complex molecular mechanisms, you must establish a robust and reproducible resistance model.

Workflow: Developing a Drug-Resistant Cell Line

This workflow describes the standard method for generating a drug-resistant cell line through continuous exposure and dose escalation.[16][17]

G cluster_0 A Start with Parental Cell Line (Known Sensitive) B Determine Initial IC50 (e.g., MTT, CellTiter-Glo) A->B C Culture cells in media with This compound at IC50 B->C D Monitor Cell Growth (Wait for recovery) C->D E Does the population recover? D->E F Increase Drug Concentration (e.g., 1.5x - 2x) E->F  Yes I Decrease drug concentration or allow longer recovery E->I No   F->C G Expand and Bank the Resistant Population F->G Once stable at high conc. H Re-characterize IC50 vs. Parental (Confirm fold-change) G->H I->C

Caption: Workflow for generating a resistant cell line model.

Protocol: IC50 Determination by Cell Viability Assay
  • Cell Seeding: Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[18]

  • Drug Dilution: Prepare a serial dilution of this compound. A 10-point curve with 2-fold or 3-fold dilutions is standard. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Replace the media in the 96-well plates with media containing the different drug concentrations.

  • Incubation: Incubate for a period relevant to the cell line's doubling time (typically 48-72 hours).

  • Viability Assessment: Use a viability reagent such as MTT or CellTiter-Glo® and read the plate on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control (100% viability). Plot the normalized response versus the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.

ParameterParental LineResistant LineInterpretation
IC50 Value e.g., 1 µMe.g., 15 µMA 15-fold increase in IC50 confirms significant resistance.
Curve Shape SteepShallowA shallower curve may indicate heterogeneity in the resistant population.
Guide 2: Investigating Potential Mechanisms of Resistance

Once resistance is confirmed, the next step is to investigate the "why." This workflow provides a prioritized approach to identifying the molecular driver.

G cluster_1 Start Confirmed Resistant Cell Line (Parental vs. Resistant) Efflux Test 1: Drug Efflux Co-treat with efflux pump inhibitors (e.g., Verapamil, PSC833) Start->Efflux Bypass Test 2: Bypass Pathways Screen key survival pathways via Western Blot (p-Akt, p-ERK, p-STAT3) Start->Bypass Efflux_Res Is sensitivity restored? Efflux->Efflux_Res Bypass_Res Is a pathway hyper-activated? Bypass->Bypass_Res Efflux_Res->Bypass No Conclusion1 Mechanism Likely: Efflux Pump Overexpression Efflux_Res->Conclusion1 Yes Metabolism Test 3: Metabolic Reprogramming Measure lactate production (glycolysis) Seahorse Assay (OXPHOS) Bypass_Res->Metabolism No Conclusion2 Mechanism Likely: Bypass Pathway Activation Bypass_Res->Conclusion2 Yes Target Test 4: Target Alteration (If Target is Known) Sequence target gene Check protein expression (Western/qPCR) Metabolism->Target Conclusion3 Mechanism Likely: Metabolic Shift Conclusion4 Mechanism Likely: Target Mutation/Overexpression

Caption: Prioritized workflow for investigating resistance mechanisms.

A. Drug Efflux (The Usual Suspect)

Overexpression of ATP-binding cassette (ABC) transporters is a very common mechanism of multidrug resistance.[3][19] These pumps expel a wide range of substrates, and your compound may be one of them.

  • Experimental Approach: Perform a chemosensitivity assay where you co-treat the resistant cells with this compound AND a known inhibitor of ABC transporters.

  • Recommended Inhibitors:

    • Verapamil: Broad-spectrum P-gp (ABCB1) inhibitor.

    • PSC833 (Valspodar): More potent and specific P-gp inhibitor.

    • MK-571: Inhibitor of the Multidrug Resistance-Associated Protein (MRP/ABCC) family.[3]

  • Expected Outcome: If co-treatment with an inhibitor restores sensitivity (i.e., lowers the IC50 of this compound back towards the parental level), it strongly implicates that specific efflux pump family in the resistance mechanism.

B. Bypass Pathway Activation

Cancer cells are adept at rewiring their signaling networks to survive.[6] When one pathway is blocked, they can upregulate a parallel pro-survival pathway.

  • Experimental Approach: Use Western blotting to compare the activation state (i.e., phosphorylation levels) of key survival pathway proteins between the parental and resistant cell lines, both at baseline and after treatment.

  • Key Pathways to Screen:

    • PI3K/Akt/mTOR Pathway: Check levels of p-Akt (Ser473) and p-S6. Hyperactivation is a classic resistance mechanism.[9]

    • RAS/RAF/MEK/ERK Pathway: Check levels of p-ERK1/2.

    • JAK/STAT Pathway: Check levels of p-STAT3.

  • Expected Outcome: A significant increase in the phosphorylation of a protein like Akt or ERK in the resistant line compared to the parental line suggests this pathway has been hijacked to bypass the drug's effects.

C. Metabolic Reprogramming

Drug-induced stress can force cancer cells to alter their energy metabolism to survive.[7][20] This often involves a shift in glycolysis or dependency on specific amino acids.[8][21]

  • Experimental Approach:

    • Glycolysis Measurement: Use a simple lactate production assay. Increased lactate in the resistant cells suggests a shift towards aerobic glycolysis (the Warburg effect).

    • Mitochondrial Respiration: For a more in-depth view, a Seahorse XF Analyzer can measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to provide a comprehensive metabolic profile.

  • Expected Outcome: Resistant cells may exhibit higher ECAR (glycolysis) or a different OCR profile, indicating a metabolic adaptation that supports their survival.

Guide 3: Strategies to Overcome Resistance

The insights gained from investigating the resistance mechanism directly inform the strategy to overcome it. The most powerful approach in the lab and the clinic is rational combination therapy.[12][13][14]

G cluster_2 cluster_mech Resistance Mechanisms cluster_strat Combination Strategies DrugA This compound Target Primary Target DrugA->Target Inhibits Cell Cancer Cell Target->Cell Blocks Survival Signal Efflux Efflux Pump (e.g., P-gp) Efflux->DrugA Expels Drug Bypass Bypass Pathway (e.g., PI3K/Akt) Bypass->Cell Provides Alt. Survival Signal DrugB1 Efflux Inhibitor (e.g., Verapamil) DrugB1->Efflux Inhibits DrugB2 Pathway Inhibitor (e.g., Alpelisib) DrugB2->Bypass Inhibits

Caption: Rationale for combination therapy to overcome resistance.

Protocol: Synergy Testing with a Combination Index (CI)

The goal is to find a combination where the combined effect is greater than the sum of the individual effects (synergy). This is often assessed using a "checkerboard" assay and calculating the Combination Index (CI).

  • Setup: Prepare serial dilutions of this compound (Drug A) and your chosen second agent (Drug B) based on their individual IC50 values.

  • Plate Layout: In a 96-well plate, create a matrix where concentrations of Drug A vary along the rows and concentrations of Drug B vary along the columns. This will test each drug alone and all possible combinations.

  • Assay: Seed cells, treat, and perform a viability assay as you would for an IC50 determination.

  • Analysis: Use software (e.g., CompuSyn) to calculate the Combination Index based on the Chou-Talalay method.

Combination Index (CI) ValueInterpretationRationale
CI < 0.9 Synergy The combination is more effective than expected. This is the desired outcome.
CI = 0.9 - 1.1 Additive The combination is as effective as expected by summing the individual effects.
CI > 1.1 Antagonism The combination is less effective than expected; the drugs may interfere with each other.
Example Combination Strategies Based on Your Findings
If Your Investigation Found......Then a Rational Combination is:Example Drug Class
Efflux Pump Overexpression This compound + Efflux Pump Inhibitor P-glycoprotein inhibitors
Hyperactivation of PI3K/Akt This compound + PI3K or Akt Inhibitor Alpelisib, Ipatasertib
Hyperactivation of MEK/ERK This compound + MEK Inhibitor Trametinib, Cobimetinib
Increased Glycolysis This compound + Glycolysis Inhibitor 2-Deoxy-D-glucose (2-DG)

References

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. National Institutes of Health (NIH). [Link]

  • Metabolic reprogramming: The driving force behind cancer drug resistance. PubMed. [Link]

  • Metabolic Reprogramming in Anticancer Drug Resistance: A Focus on Amino Acids. PubMed. [Link]

  • Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance. Frontiers Media S.A.. [Link]

  • Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies. National Institutes of Health (NIH). [Link]

  • Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance. MDPI. [Link]

  • Relationship between metabolic reprogramming and drug resistance in breast cancer. Frontiers Media S.A.. [Link]

  • Combination Therapies to Overcome Resistance. Broad Institute. [Link]

  • Combination Therapy Strategies: Enhancing Efficacy and Overcoming Resistance in Cancer Treatment. Hilaris Publisher. [Link]

  • Role of metabolic reprogramming in drug resistance in cancer. ResearchGate. [Link]

  • Genetic and Epigenetic Factors in Anticancer Drug Resistance. Oxford Academic. [Link]

  • Genetic and epigenetic modeling of the origins of multidrug-resistant cells in a human sarcoma cell line. PubMed. [Link]

  • Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. MDPI. [Link]

  • Genetic and epigenetic causes of drug resistance. ResearchGate. [Link]

  • The paradigm of drug resistance in cancer: an epigenetic perspective. PubMed Central. [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. [Link]

  • Experimental design and establishment of drug resistant cell lines. ResearchGate. [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. National Institutes of Health (NIH). [Link]

  • Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Spandidos Publications. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. National Institutes of Health (NIH). [Link]

  • Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective. ResearchGate. [Link]

  • Original Article: Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective. ResearchGate. [Link]

  • Mechanisms of drug resistance in cancer chemotherapy. PubMed. [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. National Institutes of Health (NIH). [Link]

  • Mechanisms and insights into drug resistance in cancer. Frontiers Media S.A.. [Link]

Sources

Validation & Comparative

A Comparative Guide to Confirming the Mechanism of Action of 2,2-Dimethyl-6-nitro-chromane as a K-ATP Channel Opener

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for elucidating and confirming the mechanism of action of 2,2-Dimethyl-6-nitro-chromane, a compound belonging to the benzopyran class of molecules. Evidence suggests that related structures act as ATP-sensitive potassium (K-ATP) channel openers, a class of drugs with significant therapeutic potential in cardiovascular diseases like hypertension.[1] This document outlines the critical experiments required to validate this hypothesis, comparing the expected outcomes with established K-ATP channel modulators.

The K-ATP Channel: A Key Therapeutic Target

ATP-sensitive potassium (K-ATP) channels are crucial metabolic sensors that link the electrical activity of the cell membrane to the cell's metabolic state.[2] These channels are complex hetero-octameric structures, typically composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1][3]

The channel's activity is governed by intracellular nucleotide concentrations. High levels of ATP inhibit the channel, while Mg-ADP promotes opening. The specific combination of Kir6.x and SUR subunits varies across tissues (e.g., pancreatic β-cells, cardiac muscle, vascular smooth muscle), conferring distinct physiological roles and pharmacological sensitivities.[2][3]

Potassium channel openers (KCOs) are molecules that activate these channels, leading to an efflux of K+ ions from the cell.[4] This hyperpolarizes the cell membrane, making it less excitable. In vascular smooth muscle, this hyperpolarization leads to the closure of voltage-gated calcium channels, reduced intracellular calcium, and subsequent muscle relaxation (vasodilation), which is the basis for their antihypertensive effects.[4]

Signaling Pathway of K-ATP Channel Modulation

The following diagram illustrates the central role of the K-ATP channel in modulating vascular smooth muscle tone and the opposing actions of KCOs and inhibitors.

KATP_Channel_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KCO KCO (e.g., this compound, Cromakalim, Pinacidil) KATP_Channel K-ATP Channel (Kir6.x / SURx) KCO->KATP_Channel Activates (+) K_out K⁺ Efflux KATP_Channel->K_out Opens VGCC Voltage-Gated Ca²⁺ Channel Ca_in Ca²⁺ Influx VGCC->Ca_in Closes Relaxation Vasorelaxation Ca_in->Relaxation Reduction causes Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Leads to ATP High ATP ATP->KATP_Channel Inhibits (-) Hyperpolarization->VGCC Inactivates (-) Experimental_Workflow A Stage 1: Direct Channel Modulation (Electrophysiology) B Stage 2: Cellular Functional Assay (⁸⁶Rb⁺ Efflux) A->B Confirms functional K⁺ ion movement E Conclusion: Mechanism Confirmed A->E C Stage 3: Tissue-Level Functional Assay (Ex Vivo Vasorelaxation) B->C Translates cellular effect to physiological response B->E D Stage 4: Binding Site Characterization (Competitive Binding Assay) C->D Investigates interaction with SUR subunit C->E D->E

Caption: A staged experimental workflow for mechanism of action confirmation.

Stage 1: Electrophysiology (Patch-Clamp)

Rationale: The whole-cell patch-clamp technique is the gold standard for directly measuring ion channel activity. It provides definitive evidence of channel opening by recording the flow of ions across the cell membrane in real-time. [5] Protocol:

  • Cell Preparation: Utilize a cell line (e.g., HEK293) stably expressing the specific K-ATP channel subtype of interest (e.g., Kir6.2/SUR2A for vascular channels).

  • Configuration: Establish a whole-cell patch-clamp configuration.

  • Recording: Clamp the cell membrane potential at a fixed voltage (e.g., -60 mV).

  • Baseline: Record the baseline current in the extracellular solution.

  • Application of Test Article: Perfuse the cell with increasing concentrations of this compound.

  • Positive Controls: Repeat the experiment with Cromakalim and Pinacidil to establish benchmark responses.

  • Antagonist Challenge: In the presence of an effective concentration of the test article, co-apply Glibenclamide.

Expected Results & Interpretation:

ConditionExpected Outcome for a K-ATP OpenerInterpretation
This compound A dose-dependent increase in outward K⁺ current.The compound directly activates K-ATP channels.
Cromakalim / Pinacidil A robust increase in outward K⁺ current.Confirms the assay is sensitive to known KCOs.
Test Article + Glibenclamide The induced outward current is significantly inhibited or reversed.The effect is specifically mediated by the K-ATP channel.
Vehicle Control No significant change in baseline current.Ensures the vehicle does not affect channel activity.
Stage 2: Cellular Functional Assay (⁸⁶Rb⁺ Efflux)

Rationale: While patch-clamp is definitive, it is low-throughput. The ⁸⁶Rb⁺ efflux assay provides a more scalable method to measure K⁺ channel activity. Rubidium (Rb⁺) is a congener of potassium (K⁺) and can pass through potassium channels. [6][7]Its radioactive isotope, ⁸⁶Rb⁺, can be easily traced.

Protocol:

  • Cell Plating: Plate cells expressing the K-ATP channel of interest in 96-well plates. [6]2. Loading: Incubate the cells with a loading buffer containing ⁸⁶Rb⁺, allowing it to accumulate intracellularly.

  • Washing: Rapidly wash the cells with an ice-cold, non-radioactive buffer to remove extracellular ⁸⁶Rb⁺.

  • Stimulation: Add an assay buffer containing the test compounds (this compound, controls) at various concentrations.

  • Efflux: Allow the cells to incubate for a defined period (e.g., 10-30 minutes) to permit ⁸⁶Rb⁺ efflux through any open channels.

  • Quantification: Collect the supernatant (containing effluxed ⁸⁶Rb⁺) and lyse the cells to measure the remaining intracellular ⁸⁶Rb⁺. Measure radioactivity using a scintillation counter.

  • Calculation: Express the ⁸⁶Rb⁺ efflux as a percentage of the total initial intracellular ⁸⁶Rb⁺.

Expected Results & Interpretation:

CompoundExpected OutcomeInterpretation
This compound Dose-dependent increase in ⁸⁶Rb⁺ efflux.Confirms the compound causes a net efflux of K⁺ ions at the cellular level.
Cromakalim / Pinacidil Significant increase in ⁸⁶Rb⁺ efflux.Validates the assay's ability to detect KCO activity.
Glibenclamide No increase, or a slight decrease, in basal efflux.Confirms the antagonist has no agonistic activity.
Test Article + Glibenclamide The stimulated ⁸⁶Rb⁺ efflux is blocked.Provides further evidence that the functional effect is K-ATP channel-dependent.
Stage 3: Tissue-Level Functional Assay (Ex Vivo Vasorelaxation)

Rationale: To confirm that the molecular and cellular activities translate into a physiological effect, an ex vivo tissue assay is essential. The relaxation of pre-constricted arterial rings is a classic functional assay for vasodilators. [8][9] Protocol:

  • Tissue Preparation: Isolate thoracic aortic rings from rats and mount them in an organ bath filled with Krebs' bicarbonate buffer, aerated with 95% O₂–5% CO₂ at 37 °C. [9][10]2. Viability Check: Test the viability of the rings by contracting them with a high-potassium solution (e.g., 60 mM KCl). [8]3. Pre-contraction: Induce a stable, sub-maximal contraction in the aortic rings using an agent like Phenylephrine (PE).

  • Dose-Response Curve: Once the contraction plateaus, add cumulative concentrations of this compound to the organ bath and record the relaxation response.

  • Comparative Analysis: Generate dose-response curves for Cromakalim, Pinacidil, and Verapamil.

  • Antagonist Co-incubation: Pre-incubate a set of rings with Glibenclamide before pre-contracting with PE, and then generate a dose-response curve for the test article.

Expected Results & Interpretation:

ConditionExpected OutcomeInterpretation
This compound Dose-dependent relaxation of PE-induced contraction.The compound is a functional vasodilator.
Cromakalim / Pinacidil Potent, dose-dependent relaxation.Provides benchmark efficacy for KCO-induced vasorelaxation.
Test Article + Glibenclamide The dose-response curve for relaxation is significantly shifted to the right (i.e., potency is reduced).Confirms that the vasorelaxant effect is mediated primarily through K-ATP channel opening.
Verapamil Potent, dose-dependent relaxation.Provides a benchmark for relaxation via direct Ca²⁺ channel blockade. Comparing potency can indicate the primary mechanism.
Stage 4: Binding Site Characterization (Competitive Binding Assay)

Rationale: This assay helps determine if this compound interacts with the same binding site on the SUR subunit as sulfonylureas. It uses a radiolabeled antagonist ([³H]glibenclamide) to probe this interaction. [11][12] Protocol:

  • Membrane Preparation: Prepare membrane fractions from cells or tissues known to express high levels of the target K-ATP channel.

  • Assay Setup: In a multi-well plate, combine the membrane preparation with a fixed concentration of [³H]glibenclamide and varying concentrations of the "cold" (non-radiolabeled) test compound (this compound).

  • Controls: Include wells with [³H]glibenclamide alone (total binding) and wells with an excess of unlabeled Glibenclamide (non-specific binding).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Analysis: Calculate the specific binding and plot the percentage of inhibition of [³H]glibenclamide binding versus the concentration of the test compound.

Expected Results & Interpretation:

ConditionExpected OutcomeInterpretation
This compound Dose-dependent displacement of [³H]glibenclamide.The compound binds to the SUR subunit at or near the sulfonylurea binding site.
Unlabeled Glibenclamide Complete displacement of [³H]glibenclamide.Validates the assay and defines 100% displacement.
Compound with no K-ATP affinity No displacement of [³H]glibenclamide.Negative control.

Data Summary and Comparison

All quantitative data should be summarized in tables to facilitate direct comparison of potency and efficacy.

Table 1: Potency in Cellular and Functional Assays

CompoundPatch-Clamp (EC₅₀, µM)⁸⁶Rb⁺ Efflux (EC₅₀, µM)Vasorelaxation (EC₅₀, µM)
This compound Experimental ValueExperimental ValueExperimental Value
Cromakalim ~1-5~0.5-2~0.1-1
Pinacidil ~5-10~1-5~0.5-2

Table 2: Antagonism and Binding Affinity

CompoundVasorelaxation Shift (pA₂ with Glibenclamide)[³H]Glibenclamide Binding (Kᵢ, µM)
This compound Experimental ValueExperimental Value
Cromakalim ~6.5-7.5~1-10
Pinacidil ~6.0-7.0~10-50

Conclusion

  • Directly elicits Glibenclamide-sensitive outward K⁺ currents in patch-clamp experiments.

  • Stimulates Glibenclamide-sensitive ⁸⁶Rb⁺ efflux from cells.

  • Induces Glibenclamide-antagonizable vasorelaxation in isolated arteries.

  • Competes for the sulfonylurea binding site on the SUR subunit.

By systematically following this experimental guide, researchers can generate a robust and defensible data package that clearly elucidates the molecular mechanism of this compound, paving the way for further drug development.

References

  • Cromakalim - Wikipedia. Wikipedia. [Link]

  • Pinacidil, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes. PubMed. [Link]

  • Potassium Channel Activators and Bronchial Asthma. PubMed. [Link]

  • Diverse Effects of Pinacidil on KATP Channels in Mouse Skeletal Muscle in the Presence of Different Nucleotides. PubMed. [Link]

  • Effects of KATP channel openers diazoxide and pinacidil in coronary-perfused atria and ventricles from failing and non-failing human hearts. PMC - PubMed Central. [Link]

  • Selectivity of repaglinide and glibenclamide for the pancreatic over the cardiovascular K(ATP) channels. PubMed. [Link]

  • Screening for potassium channel modulators by a high through-put 86-rubidium efflux assay in a 96-well microtiter plate. PubMed. [Link]

  • Actions of cromakalim in isolated human saphenous vein. AHA Journals. [Link]

  • Nonradioactive Rubidium Efflux Assay Technology for Screening of Ion Channels. In: Sittampalam GS, Coussens NP, Nelson H, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]

  • Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes. PubMed. [Link]

  • Activation of KATP channels in pain modulation: a systematic review of preclinical studies. Frontiers in Pharmacology. [Link]

  • Action of cromakalim on potassium membrane conductance in isolated heart myocytes of frog. PMC - NIH. [Link]

  • Binding of sulphonylureas to plasma proteins – A KATP channel perspective. PMC - NIH. [Link]

  • Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography. JoVE. [Link]

  • Non-radioactive Rb + Efflux Assay for Screening K ATP Channel Modulators. PubMed - NIH. [Link]

  • Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides. PMC - NIH. [Link]

  • Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. eLife. [Link]

  • Tensometric Myograph Technique for Mouse Aort. JoVE Journal. [Link]

  • Validation of an Atomic Absorption Rubidium Ion Efflux Assay for KCNQ/M-Channels Using the Ion Channel Reader 8000. Semantic Scholar. [Link]

  • Potassium (86Rb+) efflux from the rat submandibular gland under sodium-free conditions in vitro. PubMed. [Link]

  • 17-β-oestradiol-induced vasorelaxation in vitro is mediated by eNOS through hsp90 and akt/pkb dependent mechanism. NIH. [Link]

  • The vasorelaxing effect of hydrogen sulfide on isolated rat aortic rings versus pulmonary artery rings. PMC - NIH. [Link]

  • 4,6-Disubstituted 2,2-dimethylchromans structurally related to the K(ATP) channel opener cromakalim: design, synthesis, and effect on insulin release and vascular tone. PubMed. [Link]

  • Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. PubMed. [Link]

  • Formononetin induces vasorelaxation in rat thoracic aorta via regulation of the PI3K/PTEN/Akt signaling pathway. PMC - PubMed Central. [Link]

  • (PDF) Pharmacodynamics of potassium channel openers in cultured neuronal networks. ResearchGate. [Link]

  • Potassium channel opening: a subtle two-step. PMC - NIH. [Link]

  • High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels. JoVE. [Link]

  • Potassium-Channel Openers. CV Pharmacology. [Link]

  • Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. MDPI. [Link]

  • ATP-sensitive potassium channel openers and 2,3-dimethyl-2-butylamine derivatives. PubMed. [Link]

  • Focus on Kir6.2: a key component of the ATP-sensitive potassium channel. PubMed. [Link]

  • Production and purification of ATP-sensitive potassium channel particles for cryo-electron microscopy. PMC - PubMed Central. [Link]

  • Regulation of the ATP-sensitive Potassium Channel Subunit, Kir6.2, by a Ca2+-dependent Protein Kinase C. PMC - NIH. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2-Dimethyl-6-nitro-chromane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of successful research and development. This guide provides an in-depth, objective comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 2,2-Dimethyl-6-nitro-chromane.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and provides the framework for a self-validating system, ensuring the integrity and trustworthiness of your analytical data. Every recommendation is grounded in established scientific principles and authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Critical Role of Method Validation

Before delving into the comparative analysis, it is crucial to understand the "why" behind method validation. Analytical method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[4] Regulatory agencies such as the FDA and EMA require validated methods for quality control testing to ensure product quality, safety, and efficacy.[1][5] The ICH guidelines provide a comprehensive framework for the validation of analytical procedures, outlining the specific parameters that need to be evaluated.[1][2]

Comparative Analysis of Analytical Techniques

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the desired level of specificity.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[6]

  • Gas Chromatography (GC) is exceptionally well-suited for the analysis of volatile and thermally stable compounds.[6] When coupled with a Mass Spectrometer (MS), GC offers high sensitivity and selectivity, providing definitive identification of the analyte.[7]

A significant consideration for nitroaromatic compounds is their potential thermal lability. High temperatures in a GC injector can lead to the degradation of the analyte, making HPLC a potentially more robust method for certain nitroaromatics.[6]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of nitroaromatic compounds. These values are representative and serve as a benchmark for what can be expected during method validation.

Validation ParameterHPLC-UVGC-MS
Linearity (r²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%< 3.0%
- Intermediate Precision (Inter-day)< 2.0%< 4.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL

Experimental Protocols

Below are detailed, step-by-step methodologies for the analysis of this compound using both HPLC-UV and GC-MS.

Protocol 1: HPLC-UV Analysis

1. Sample Preparation:

  • Accurately weigh a portion of the sample.
  • Dissolve the sample in the mobile phase to a known concentration in a volumetric flask.
  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm for nitroaromatic compounds).
  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
  • Inject each standard and record the peak area.
  • Construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample solution into the HPLC.
  • Identify the this compound peak based on its retention time.
  • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Protocol 2: GC-MS Analysis

1. Sample Preparation:

  • Perform a liquid-liquid extraction of the sample matrix into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
  • Dry the organic extract over anhydrous sodium sulfate.
  • Concentrate the extract to a known volume under a gentle stream of nitrogen.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Injector Temperature: 250 °C (or lower if thermal degradation is observed).
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: Increase to 280 °C at a rate of 15 °C/min.
  • Final hold: Hold at 280 °C for 5 minutes.
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Detection: Mass spectrometer in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the final sample extract.
  • Inject each standard and record the peak area of a characteristic ion.
  • Construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample solution into the GC-MS.
  • Identify the this compound peak based on its retention time and mass spectrum.
  • Determine the concentration of the analyte in the sample by comparing the peak area of the selected ion to the calibration curve.

Cross-Validation Workflow

The cross-validation of an analytical method is essential to ensure that the method is robust and transferable between different laboratories, analysts, and instruments.[8][9] The following diagram illustrates the key stages of the cross-validation process.

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase Define_Objectives Define Objectives & Acceptance Criteria Select_Methods Select Analytical Methods for Comparison (e.g., HPLC-UV & GC-MS) Define_Objectives->Select_Methods Develop_Protocol Develop a Detailed Cross-Validation Protocol Select_Methods->Develop_Protocol Prepare_Samples Prepare Homogeneous Sample Lots Develop_Protocol->Prepare_Samples Analyze_Samples_Lab1 Analyze Samples Using Both Methods in Lab 1 Prepare_Samples->Analyze_Samples_Lab1 Analyze_Samples_Lab2 Analyze Samples Using Both Methods in Lab 2 (Optional) Prepare_Samples->Analyze_Samples_Lab2 Compare_Data Compare Data for Each Validation Parameter Analyze_Samples_Lab1->Compare_Data Analyze_Samples_Lab2->Compare_Data Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Compare_Data->Statistical_Analysis Assess_Criteria Assess Against Pre-defined Acceptance Criteria Statistical_Analysis->Assess_Criteria Documentation Document All Results and Conclusions in a Validation Report Assess_Criteria->Documentation Implementation Implement the Validated Method(s) for Routine Use Documentation->Implementation

Caption: Workflow for the Cross-Validation of Analytical Methods.

Logical Relationships of Validation Parameters

The various parameters of method validation are interconnected and together provide a comprehensive picture of a method's performance. The following diagram illustrates these logical relationships.

Validation_Parameters Method_Suitability Method is Suitable for Intended Purpose Specificity Specificity/ Selectivity Specificity->Method_Suitability Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Method_Suitability Precision->Method_Suitability LOD_LOQ->Method_Suitability Robustness Robustness Robustness->Method_Suitability

Caption: Interrelationship of Analytical Method Validation Parameters.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful techniques for the quantitative analysis of this compound. The choice of the most appropriate method will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and often more straightforward method for routine quality control analysis, especially if thermal lability of the analyte is a concern.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis and for applications where definitive identification of the analyte is required.

Ultimately, a thorough cross-validation of the chosen method(s) is paramount to ensure the generation of high-quality, reliable, and defensible analytical data in a regulated environment.

References

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Waters. (n.d.). Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Waters. Retrieved from [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. Retrieved from [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Retrieved from [Link]

  • MDPI. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. MDPI. Retrieved from [Link]

  • Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. (2026). Retrieved from [Link]

  • Walsh, M. E., & Ranney, T. (1998). Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography. Journal of Chromatographic Science, 36(8), 406–416. Retrieved from [Link]

Sources

In Vivo Validation of 2,2-Dimethyl-6-nitro-chromane: A Comparative Guide to Assessing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2,2-Dimethyl-6-nitro-chromane, a novel compound with significant therapeutic promise. Given the nascent stage of research on this specific molecule, this document synthesizes data from structurally related chromane derivatives and established therapeutic agents to construct a robust, data-driven pathway for its preclinical evaluation. We will explore its postulated mechanism of action, compare its potential efficacy against current standards of care in key therapeutic areas, and provide detailed, field-tested protocols for its validation.

Mechanistic Postulates: A Dual-Action Hypothesis

The chemical architecture of this compound suggests a compelling dual mechanism of action rooted in its two primary moieties: the chromane scaffold and the nitro group.

The Chromane Scaffold: A Key to Potassium Channels

The chromane ring system is a well-established pharmacophore in medicinal chemistry, particularly recognized for its role in modulating potassium (K+) channels.[1] Many chromane derivatives, such as Cromakalim, are potent openers of ATP-sensitive potassium (K-ATP) channels.[2][3] Opening these channels in vascular smooth muscle cells leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium (Ca2+) channels, reducing intracellular calcium concentration and ultimately leading to muscle relaxation and vasodilation.[2] This mechanism is a cornerstone for treating conditions like hypertension.

The Nitro Group: A Potential Nitric Oxide Donor

The presence of a nitro (NO2) group introduces a second, potentially synergistic, mechanism. Organic nitrates are well-known prodrugs that release nitric oxide (NO) in vivo.[4][5] NO is a critical signaling molecule that activates soluble guanylate cyclase (sGC) in smooth muscle cells. This activation increases the production of cyclic guanosine monophosphate (cGMP), which in turn promotes vasodilation.[5][6] Compounds like Nicorandil leverage a dual mechanism, acting as both a K-ATP channel opener and an NO donor, making them highly effective anti-anginal agents.[7][8][9]

Based on these precedents, we postulate that this compound functions as a hybrid vasodilator, engaging both the K-ATP channel and the NO-sGC pathway.

Proposed_Mechanism cluster_Compound This compound cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Compound Compound K_Channel K-ATP Channel Compound->K_Channel Activates (Chromane Moiety) NO_Release Nitric Oxide (NO) Release Compound->NO_Release Donates (Nitro Moiety) Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization Opens Ca_Channel Voltage-Gated Ca2+ Channels Hyperpolarization->Ca_Channel Inhibits Ca_Influx ↓ Intracellular Ca2+ Ca_Channel->Ca_Influx Blocks Relaxation Vasodilation / Smooth Muscle Relaxation Ca_Influx->Relaxation sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates cGMP ↑ cGMP sGC->cGMP cGMP->Relaxation

Postulated dual mechanism of this compound.

Comparative Landscape I: Antihypertensive Potential

The most direct therapeutic application of a potent vasodilator is the treatment of hypertension. To validate this compound for this indication, its performance must be benchmarked against established K+ channel openers with proven in vivo antihypertensive effects.

Comparative Efficacy of Vasodilators

The following table summarizes the in vivo performance of key alternatives in preclinical models. This data provides a quantitative baseline for evaluating our target compound.

CompoundAnimal ModelRouteKey Efficacy MetricCitation
Pinacidil Spontaneously Hypertensive Rats (SHR)OralMore potent than hydralazine and minoxidil in lowering blood pressure.[10]
Anesthetized RatsIVRapidly lowers blood pressure; 3-fold less potent than BRL 34915.[2]
Cromakalim Spontaneously Hypertensive Rats (SHR)-Produced significant hypotension and decreased vascular resistance.[11]
Iptakalim Stroke-Prone SHR (SHRsp)-Stable, long-lasting antihypertensive effects with little effect on heart rate.[12]
Nicorandil LDL-R -/- Mice (Atherosclerosis Model)OralActs as a balanced vasodilator, decreasing cardiac pre- and after-load.[7]
In Vivo Validation Protocol: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

This protocol is designed to assess the dose-dependent effects of this compound on systemic blood pressure and heart rate.

Objective: To determine the antihypertensive potency and duration of action of the test compound compared to a vehicle control and a positive control (e.g., Pinacidil).

Materials:

  • Spontaneously Hypertensive Rats (SHRs), male, 16-20 weeks old.

  • Test Compound: this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Positive Control: Pinacidil.

  • Vehicle Control.

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method).

  • Oral gavage needles.

Methodology:

  • Acclimatization: Acclimate rats to the restraint and tail-cuff procedure for 5-7 days prior to the experiment to minimize stress-induced blood pressure variations.

  • Baseline Measurement: On the day of the experiment, record stable baseline systolic blood pressure (SBP) and heart rate (HR) for each animal. Average at least three consecutive readings.

  • Group Allocation: Randomly assign animals to treatment groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Test Compound (Low Dose, e.g., 1 mg/kg)

    • Group 3: Test Compound (Mid Dose, e.g., 3 mg/kg)

    • Group 4: Test Compound (High Dose, e.g., 10 mg/kg)

    • Group 5: Positive Control (Pinacidil, e.g., 3 mg/kg)

  • Compound Administration: Administer the assigned treatment to each rat via oral gavage.

  • Post-Dose Monitoring: Measure SBP and HR at regular intervals post-administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: Calculate the change in SBP from baseline for each animal at each time point. Plot the mean change in SBP versus time for each group. Statistical significance can be determined using a two-way ANOVA with post-hoc tests.

Hypertension_Workflow cluster_Prep Preparation cluster_Dosing Dosing cluster_Measurement Measurement & Analysis Acclimate Acclimatize SHRs to Tail-Cuff System Baseline Measure Baseline Systolic Blood Pressure (SBP) Acclimate->Baseline Randomize Randomize into Groups (Vehicle, Test Compound, Pinacidil) Baseline->Randomize Administer Administer via Oral Gavage Randomize->Administer Monitor Monitor SBP & Heart Rate (0.5, 1, 2, 4, 6, 8, 24h) Administer->Monitor Analyze Calculate ΔSBP vs. Baseline Monitor->Analyze Plot Plot ΔSBP vs. Time & Statistical Analysis Analyze->Plot

Workflow for assessing antihypertensive efficacy in vivo.

Comparative Landscape II: Bronchodilator Potential

The smooth muscle relaxant properties of K+ channel openers also confer significant potential for treating respiratory diseases characterized by bronchoconstriction, such as asthma and COPD. The guinea pig is an excellent model for this assessment due to the pharmacological similarities of its airways to humans.[13][14][15]

Comparative Efficacy of Bronchodilators

The following table summarizes the in vivo performance of K+ channel openers and a standard β2-agonist in a guinea pig model of bronchoconstriction.

CompoundAnimal ModelRouteKey Efficacy MetricCitation
KC 399 (Novel KCO)Anesthetized Guinea PigsIVED50 of 2.6 µg/kg for inhibiting histamine-induced bronchoconstriction. ~13x more potent than BRL38227.[1]
Conscious Guinea PigsOralEffective dose of 0.03 mg/kg to prevent asphyxic collapse.[1]
BRL38227 (Lemakalim)Anesthetized Guinea PigsIVED50 > 10 µg/kg.[1]
Salbutamol (β2-agonist)Anesthetized Guinea PigsIVED50 of ~0.65 µg/kg (calculated from potency ratio).[1]
In Vivo Validation Protocol: Bronchodilator Activity in Guinea Pigs

This protocol evaluates the ability of this compound to protect against histamine-induced bronchoconstriction.

Objective: To assess the bronchodilator efficacy of the test compound against an inhaled bronchoconstrictor agent.

Materials:

  • Male Dunkin-Hartley guinea pigs (350-450 g).

  • Test Compound: this compound, formulated for the chosen route (e.g., oral, intravenous).

  • Positive Control: Salbutamol.

  • Vehicle Control.

  • Histamine aerosol solution (e.g., 0.25%).[16]

  • Whole-body plethysmography system to measure airway resistance.

  • Aerosol generation and exposure chamber.

Methodology:

  • Acclimatization: Allow animals to acclimate to the facility for at least 5 days.

  • Pre-treatment: Administer the assigned treatment to each conscious guinea pig (n=6-8 per group) at a specified time before the histamine challenge (e.g., 60 minutes for oral administration).

    • Group 1: Vehicle Control

    • Group 2-4: Test Compound (multiple doses)

    • Group 5: Positive Control (Salbutamol)

  • Histamine Challenge: Place each animal individually into the plethysmography chamber. After a brief stabilization period, expose the animal to an aerosol of histamine for a fixed duration (e.g., up to 5 minutes).[16]

  • Monitoring: Continuously monitor respiratory parameters. The primary endpoint is the onset of pre-convulsive dyspnea or asphyxic collapse, indicating severe bronchoconstriction.

  • Data Analysis: Record the time to onset of dyspnea for each animal. Calculate the percentage of protection afforded by each treatment compared to the vehicle control group. An effective treatment will significantly delay or prevent the onset of histamine-induced respiratory distress. Statistical analysis can be performed using a one-way ANOVA followed by Dunnett's test.

Bronchodilation_Workflow cluster_Dosing Pre-treatment cluster_Challenge Bronchoconstriction Challenge cluster_Endpoint Measurement & Analysis Dose Administer Vehicle, Test Compound, or Salbutamol to Guinea Pigs Place Place Animal in Plethysmography Chamber Dose->Place 60 min post-dose Expose Expose to Histamine Aerosol Place->Expose Monitor Monitor for Onset of Pre-convulsive Dyspnea Expose->Monitor Analyze Record Time to Onset & Calculate % Protection Monitor->Analyze

Workflow for assessing bronchodilator efficacy in vivo.

Synthesis and Future Directions

The structural features of this compound present a strong, scientifically-grounded rationale for its investigation as a dual-acting smooth muscle relaxant. Its potential to simultaneously leverage K-ATP channel opening and nitric oxide donation could offer a potent and synergistic therapeutic effect for cardiovascular and respiratory diseases.

The in vivo protocols detailed in this guide provide a clear and robust framework for validating these hypotheses. By benchmarking its performance against established drugs like Pinacidil and Salbutamol, researchers can accurately quantify its potency, efficacy, and duration of action. Positive outcomes from these foundational studies would warrant progression to more advanced preclinical assessments, including pharmacokinetic profiling, safety toxicology, and evaluation in more complex disease models to fully characterize its therapeutic potential.

References

  • Pinacidil-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation. PubMed. [Link]

  • Pinacidil induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro. PubMed. [Link]

  • Pinacidil induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro. MDedge. [Link]

  • Pinacidil induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro. NIH. [Link]

  • In vivo bronchodilator action of a novel K+ channel opener, KC 399, in the guinea pig. PubMed. [Link]

  • Myocardial distribution and biotransformation in vitro and in vivo of nicorandil in rats, with special reference to mitochondria. PubMed. [Link]

  • Effects of Nicorandil on Inflammation, Apoptosis and Atherosclerotic Plaque Progression. MDPI. [Link]

  • Using guinea pigs in studies relevant to asthma and COPD. PubMed Central. [Link]

  • A new ATP-sensitive potassium channel opener reduces blood pressure and reverses cardiovascular remodeling in experimental hypertension. PubMed. [Link]

  • Similarities in the mechanism of action of two new vasodilator drugs: pinacidil and BRL 34915. PubMed. [Link]

  • Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD. NIH. [Link]

  • Effect of ATP-sensitive Potassium Channel Openers on Intraocular Pressure in Ocular Hypertensive Animal Models. Mayo Clinic. [Link]

  • Back to the future: re-establishing guinea pig in vivo asthma models. Portland Press. [Link]

  • A current review on animal models of anti-asthmatic drugs screening. PubMed Central. [Link]

  • Effects of cromakalim, a potassium channel opener, on regional blood flow in conscious spontaneously hypertensive rats. PubMed. [Link]

  • Humoral and cellular effects of the K(+)-channel activator cromakalim in man. PubMed. [Link]

  • Therapeutic potential of nicorandil beyond anti-anginal drug: A review on current and future perspectives. PubMed Central. [Link]

  • Effects of the potassium channel activator, cromakalim, on arterial and cardiac responses to norepinephrine, angiotensin II, and isoproterenol in normotensive men. PubMed. [Link]

  • Predominant mechanism of action of nicorandil in different experimental models. ResearchGate. [Link]

  • The potassium channel opening drug cromakalim produces arterioselective vasodilation in the upper limbs of healthy volunteers. PubMed Central. [Link]

  • The Potassium Channel Opening Drug Cromakalim Produces Arterioselective Vasodilation in the Upper Limbs of Healthy Volunteers. PubMed. [Link]

  • In vitro and in vivo evaluation of hydrophilic and hydrophobic polymers-based nicorandil-loaded peroral tablet compared with its once-daily commercial sustained-release tablet. ResearchGate. [Link]

  • Effect of ATP-sensitive Potassium Channel Openers on Intraocular Pressure in Ocular Hypertensive Animal Models. ResearchGate. [Link]

  • ATP sensitive potassium channel openers: a new class of ocular hypotensive agents. PubMed Central. [Link]

  • In vivo evidence for KCa channel opening properties of acetazolamide in the human vasculature. NIH. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • Synthesis and Vasorelaxant Activity of Nitrate−Coumarin Derivatives. PubMed Central. [Link]

Sources

A Comparative Benchmarking Guide: 2,2-Dimethyl-6-nitro-chromane versus Standard of Care for Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel synthetic compound, 2,2-Dimethyl-6-nitro-chromane, against the current standard of care drugs for Alzheimer's disease. The chromane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[1][2] The inclusion of a nitro group can confer a variety of therapeutic properties, including applications in neurodegenerative diseases.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by experimental data and protocols.

Introduction: The Therapeutic Potential of this compound in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[6] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[6][7] Current therapeutic strategies for AD primarily offer symptomatic relief and do not halt or reverse disease progression.[8]

This compound is a novel synthetic compound. While this specific molecule is not extensively characterized in public literature, its structural motifs—the chromane core and the nitro group—suggest a strong potential for neuroprotective activity. Chromone and chromanone derivatives have demonstrated significant biological activities, including antioxidant and anti-inflammatory effects.[1][2] The nitro group, a well-known pharmacophore, can be involved in various biological interactions and is present in numerous approved drugs.[4][9][10] This guide, therefore, hypothesizes a neuroprotective mechanism for this compound and outlines a rigorous benchmarking strategy against established Alzheimer's therapies.

Current Standard of Care in Alzheimer's Disease

The current pharmacological treatments for Alzheimer's disease are primarily symptomatic.[8] They fall into two main classes:

  • Cholinesterase Inhibitors: These drugs, including Donepezil, Rivastigmine, and Galantamine, work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning.

  • NMDA Receptor Antagonists: Memantine is the primary drug in this class. It works by regulating the activity of glutamate, another neurotransmitter that, in excess, can lead to neuronal damage.

More recently, monoclonal antibodies targeting amyloid-beta plaques, such as Lecanemab and Aducanumab, have been approved, representing a shift towards disease-modifying therapies.[11] For the purpose of this guide, we will focus on comparing this compound with the more established small-molecule therapeutics.

Comparative Mechanism of Action

A critical aspect of benchmarking is understanding the distinct mechanisms through which a novel compound and standard of care drugs exert their effects.

Hypothesized Mechanism of this compound

Based on its chemical structure, a plausible neuroprotective mechanism for this compound can be proposed, likely involving a multi-target approach:

  • Antioxidant Activity: The chromane ring is structurally related to vitamin E (a-tocopherol), a potent antioxidant. It may directly scavenge reactive oxygen species (ROS) or upregulate endogenous antioxidant defenses, mitigating oxidative stress, a key pathological feature of AD.

  • Anti-inflammatory Effects: Neuroinflammation contributes significantly to AD pathogenesis. The compound may modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines in microglia and astrocytes.

  • Modulation of Cell Signaling Pathways: The nitro group, being strongly electron-withdrawing, can influence the molecule's interaction with biological targets. It may modulate signaling pathways crucial for neuronal survival and function.

The following diagram illustrates the hypothesized signaling pathway for this compound's neuroprotective effects.

G cluster_stress Cellular Stressors in AD cluster_compound This compound cluster_pathways Cellular Response Aβ Aggregates Aβ Aggregates Oxidative Stress Oxidative Stress Aβ Aggregates->Oxidative Stress Neuroinflammation Neuroinflammation Aβ Aggregates->Neuroinflammation Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Neuroinflammation->Neuronal Damage Compound This compound Antioxidant Response Antioxidant Response Compound->Antioxidant Response Induces Anti-inflammatory Response Anti-inflammatory Response Compound->Anti-inflammatory Response Promotes Pro-survival Signaling Pro-survival Signaling Compound->Pro-survival Signaling Activates Antioxidant Response->Oxidative Stress Inhibits Anti-inflammatory Response->Neuroinflammation Inhibits Neuronal Survival Neuronal Survival Pro-survival Signaling->Neuronal Survival

Caption: Hypothesized Neuroprotective Pathways of this compound.

Mechanism of Standard of Care Drugs

The mechanisms of the standard of care drugs are well-established and generally target neurotransmitter systems.

  • Cholinesterase Inhibitors (e.g., Donepezil): These drugs reversibly inhibit the acetylcholinesterase enzyme, preventing the breakdown of acetylcholine and thereby increasing its availability in the synaptic cleft.

  • NMDA Receptor Antagonists (e.g., Memantine): Memantine blocks NMDA receptors, which are over-activated by excessive glutamate in AD, thus preventing excitotoxicity and subsequent neuronal damage.

Head-to-Head Performance Benchmarking: Experimental Design

To objectively compare this compound with standard of care drugs, a tiered experimental approach is proposed, starting with in vitro assays and progressing to in vivo models.

In Vitro Assays for Neuroprotection

These assays provide initial insights into the compound's efficacy and mechanism of action at the cellular level.[12]

Table 1: Comparative In Vitro Assay Data

AssayThis compound (EC50/IC50)Donepezil (EC50/IC50)Memantine (EC50/IC50)
Aβ-induced Neurotoxicity Assay [Experimental Data][Experimental Data][Experimental Data]
Oxidative Stress Assay (ROS) [Experimental Data][Experimental Data][Experimental Data]
Anti-inflammatory Assay (NO) [Experimental Data][Experimental Data][Experimental Data]
Neurite Outgrowth Assay [Experimental Data][Experimental Data][Experimental Data]

Aβ-induced Neurotoxicity Assay [12][13]

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.

  • Toxin Induction: Treat cells with aggregated amyloid-beta 1-42 (Aβ1-42) oligomers to induce neurotoxicity.

  • Compound Treatment: Co-treat cells with varying concentrations of this compound, Donepezil, or Memantine.

  • Viability Assessment: After 24-48 hours, assess cell viability using an MTT or LDH assay.

  • Data Analysis: Calculate the EC50 value, representing the concentration at which 50% of the neurotoxic effect is rescued.

Oxidative Stress Assay (ROS Production)

  • Cell Culture: Use a relevant cell line (e.g., SH-SY5Y or primary neurons).

  • Oxidative Stress Induction: Induce oxidative stress using H2O2 or Aβ1-42.

  • Compound Treatment: Pre-treat cells with the test compounds for a specified duration.

  • ROS Detection: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

  • Data Analysis: Determine the IC50 value for the reduction of ROS production.

Anti-inflammatory Assay (Nitric Oxide Production)

  • Cell Culture: Use microglial cell lines (e.g., BV-2) or primary microglia.

  • Inflammation Induction: Stimulate cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

  • Compound Treatment: Co-treat with test compounds.

  • NO Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the IC50 for the inhibition of NO production.

Neurite Outgrowth Assay [14][15]

  • Cell Culture: Use a neuronal cell line capable of differentiation (e.g., PC12 or SH-SY5Y) or primary neurons.

  • Differentiation: Induce differentiation to promote neurite formation.

  • Toxin and Compound Treatment: Expose cells to a neurite-shortening agent (e.g., Aβ1-42 or a neurotoxic drug) with or without the test compounds.

  • Imaging and Analysis: After a suitable incubation period, fix and stain the cells for neuronal markers (e.g., β-III tubulin). Capture images and quantify neurite length using image analysis software.

  • Data Analysis: Compare the average neurite length across different treatment groups.

G cluster_endpoints Endpoints Cell Culture Cell Culture Induce Pathology Induce Pathology Cell Culture->Induce Pathology 1. Treat with Compounds Treat with Compounds Induce Pathology->Treat with Compounds 2. Incubate Incubate Treat with Compounds->Incubate 3. Measure Endpoint Measure Endpoint Incubate->Measure Endpoint 4. Analyze Data Analyze Data Measure Endpoint->Analyze Data 5. Cell Viability Cell Viability Measure Endpoint->Cell Viability ROS Levels ROS Levels Measure Endpoint->ROS Levels NO Levels NO Levels Measure Endpoint->NO Levels Neurite Length Neurite Length Measure Endpoint->Neurite Length

Caption: General Workflow for In Vitro Benchmarking Assays.

In Vivo Efficacy in Animal Models of Alzheimer's Disease

Animal models are crucial for evaluating the therapeutic potential of a compound in a complex biological system.[7][16][17] Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1), such as the APP/PS1 or 5XFAD mice, are commonly used as they develop key features of AD pathology.[7][17]

Table 2: Comparative In Vivo Efficacy Data

Behavioral TestThis compoundDonepezilMemantineVehicle Control
Morris Water Maze (Escape Latency) [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Y-Maze (Spontaneous Alternation) [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Novel Object Recognition [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Aβ Plaque Load (Histology) [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Neuroinflammation Markers (Iba1, GFAP) [Experimental Data][Experimental Data][Experimental Data][Experimental Data]

Animal Model and Dosing

  • Model Selection: Use an established transgenic mouse model of AD (e.g., 5XFAD).[17]

  • Treatment Groups: Divide animals into four groups: Vehicle control, this compound, Donepezil, and Memantine.

  • Dosing Regimen: Administer the compounds daily (e.g., via oral gavage) for a period of 3-6 months, starting before or after the onset of significant pathology.

Behavioral Testing for Cognitive Function [18][19][20]

  • Morris Water Maze (Spatial Learning and Memory):

    • Train mice to find a hidden platform in a pool of water.

    • Record the time (escape latency) and path length to find the platform over several days.

    • Conduct a probe trial with the platform removed to assess memory retention.

  • Y-Maze (Short-Term Spatial Working Memory):

    • Allow mice to freely explore a Y-shaped maze.

    • Record the sequence of arm entries.

    • Calculate the percentage of spontaneous alternations (entering a different arm on each of three consecutive entries).

  • Novel Object Recognition (Recognition Memory):

    • Familiarize mice with two identical objects in an arena.

    • After a delay, replace one object with a novel one.

    • Measure the time spent exploring the novel object versus the familiar one.

Post-Mortem Brain Tissue Analysis

  • Tissue Collection: At the end of the treatment period, perfuse the animals and collect brain tissue.

  • Histology:

    • Aβ Plaque Load: Stain brain sections with thioflavin-S or using antibodies against Aβ (e.g., 6E10) and quantify the plaque area.

    • Neuroinflammation: Stain for markers of activated microglia (Iba1) and astrocytes (GFAP) and quantify the immunoreactive area.

  • Biochemical Analysis:

    • Measure levels of soluble and insoluble Aβ species using ELISA.

    • Quantify levels of inflammatory cytokines (e.g., TNF-α, IL-1β) using multiplex assays.

G cluster_behavior Cognitive Assessment cluster_pathology Pathological Assessment AD Mouse Model AD Mouse Model Chronic Dosing Chronic Dosing AD Mouse Model->Chronic Dosing 1. Behavioral Testing Behavioral Testing Chronic Dosing->Behavioral Testing 2. Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection 3. Morris Water Maze Morris Water Maze Behavioral Testing->Morris Water Maze Y-Maze Y-Maze Behavioral Testing->Y-Maze Novel Object Recognition Novel Object Recognition Behavioral Testing->Novel Object Recognition Histological & Biochemical Analysis Histological & Biochemical Analysis Tissue Collection->Histological & Biochemical Analysis 4. Data Comparison Data Comparison Histological & Biochemical Analysis->Data Comparison 5. Aβ Plaque Load Aβ Plaque Load Histological & Biochemical Analysis->Aβ Plaque Load Neuroinflammation Neuroinflammation Histological & Biochemical Analysis->Neuroinflammation Cytokine Levels Cytokine Levels Histological & Biochemical Analysis->Cytokine Levels

Caption: In Vivo Benchmarking Workflow in an AD Mouse Model.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for benchmarking this compound against the standard of care for Alzheimer's disease. By systematically evaluating its performance in a battery of validated in vitro and in vivo assays, researchers can generate the robust data necessary to determine its therapeutic potential. A successful outcome from these studies would position this compound as a promising candidate for further preclinical and clinical development, potentially offering a novel, multi-target therapeutic strategy for this devastating neurodegenerative disease.

References

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023-12-11). [No publication source listed in provided text][16][17]

  • Animal Models of Alzheimer's Disease Evaluated with [ 11 C]Pittsburg Compound B. MDPI.[6]

  • In vitro neurology assays. InnoSer.[12]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS One. (2021-03-10).[14][15]

  • Alzheimer's Disease Models. Inotiv.[7]

  • Alzheimer's Disease Research Models. Alzforum.[21]

  • Examining Cognitive Performance in Mice using the Open-Source Operant Feeding Device FED3. bioRxiv. (2024-04-08).[18]

  • Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. [No publication source listed in provided text][19]

  • Alzheimer's Disease in vitro models. Innoprot CNS in vitro assays.[13]

  • The Attentional Set Shifting Task: A Measure of Cognitive Flexibility in Mice. JoVE. (2014-08-04).[22]

  • Assessing Cognition in Mice. PubMed. (2015-12-02).[20]

  • Assessments of Cognitive Deficits in Mutant Mice. NCBI - NIH.[23]

  • Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo.[24]

  • Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. PubMed Central. (2025-01-20).[3]

  • Drug Therapy of Neurodegenerative Diseases. AccessPharmacy.[25]

  • Developing Drugs for Neurodegenerative Diseases. News-Medical.Net. (2024-06-07).[8]

  • Next steps for improving clinical trial outcomes in neurodegenerative disease. Neurotorium. (2025-04-29).[26]

  • Medications to Treat Neurodegenerative Diseases. Cambridge University Press & Assessment.[27]

  • Innovative Therapies Against Neurodegenerative Disorders: from New Active Molecules to Novel Drug Delivery Systems. Frontiers.[11]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [No publication source listed in provided text][4]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. (2025-03-25).[5]

  • [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. PubMed.[28]

  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI.[9]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.[29]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH.[1]

  • (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview.[2]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. (2022-06-05).[10]

Sources

Safety Operating Guide

A Guide to the Safe Handling of 2,2-Dimethyl-6-nitro-chromane: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of 2,2-Dimethyl-6-nitro-chromane (CAS No. 19989-17-4). As no specific, publicly available Safety Data Sheet (SDS) details the complete toxicological profile of this compound, this guide is built upon the precautionary principle. The recommendations are derived from the known hazards associated with the aromatic nitro compound class, to which this molecule belongs. This guide is intended for researchers, scientists, and drug development professionals.

Core Hazard Assessment: Understanding the Risk

The primary driver of potential hazard in this compound is the aromatic nitro group. Aromatic nitro compounds are a well-documented class of chemicals with specific toxicological profiles that must be respected in a laboratory setting.[1]

Causality of Hazards:

  • Systemic Toxicity: Aromatic nitro compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. This can lead to symptoms such as cyanosis (blue discoloration of the skin), headache, dizziness, and cardiac dysrhythmia.

  • Dermal Absorption and Irritation: Many nitroaromatics are toxic in contact with skin and can be readily absorbed, contributing to systemic toxicity.[2] They can also act as skin irritants or sensitizers, potentially causing dermatitis upon repeated contact.[1]

  • Thermal Instability: Nitro compounds are energetically rich. While this specific compound is not classified as an explosive, the presence of a nitro group means it should be stored away from heat and incompatible materials.[3][4] The thermal stability of nitro compounds can be significantly lowered by the presence of impurities or when mixed with other chemicals, creating a potential for runaway reactions.[5]

Chemical and Physical Data Summary

PropertyValueSource
CAS Number 19989-17-4[6][7]
Molecular Formula C11H13NO3[6][7]
Molecular Weight 207.23 g/mol [7][8]
Physical Form White Crystal[6]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are the primary method for ensuring safety, a robust PPE plan is mandatory. The following table outlines the required PPE for handling this compound.

Hierarchy of Controls

It is critical to remember that PPE is the final barrier. The most effective safety strategies involve removing or minimizing the hazard at its source.

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (Protect the worker with PPE)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Recommended Personal Protective Equipment

Protection TypeRecommended PPERationale and Key Considerations
Eye and Face Protection Chemical safety goggles and a face shield.[9]Goggles provide a seal against splashes and dust. A face shield offers a secondary layer of protection for the entire face from splashes, which is critical when handling potentially toxic materials.[9]
Hand Protection Chemical-resistant nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals.[9] Always inspect gloves for tears or punctures before use. For prolonged work or when dissolving in solvents, consult a glove compatibility chart. Contaminated gloves should never be reused.[10]
Body Protection Long-sleeved laboratory coat. A chemical-resistant apron is recommended for larger quantities.A lab coat protects skin and personal clothing from contamination.[11] An apron provides an additional barrier against spills of solutions.[12]
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood.A fume hood is an essential engineering control to prevent the inhalation of airborne particles.[13] If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator (e.g., an N95 for particulates or a full-face respirator with appropriate cartridges) is required.[11][14]
Foot Protection Closed-toe, non-perforated shoes.[10]Protects feet from spills and falling objects. Footwear should be made of a material that offers some chemical resistance.[10]

Safe Handling Protocol: A Step-by-Step Operational Plan

Adherence to a standardized workflow is crucial for minimizing risk. All operations should be conducted within a designated area.

Safe Handling Workflow Prep 1. Preparation - Verify fume hood function. - Confirm safety shower/eyewash access. - Assemble all necessary equipment. Don 2. Don PPE - Put on lab coat, goggles, face shield, and gloves. Prep->Don Weigh 3. Weighing & Transfer - Perform inside fume hood. - Use anti-static weigh paper. - Handle gently to avoid dust. Don->Weigh Dissolve 4. Solution Preparation - Add solvent to the solid slowly. - Keep container covered when possible. Weigh->Dissolve Decon 5. Decontamination - Wipe down work surfaces. - Clean equipment. Dissolve->Decon Doff 6. Doff PPE - Remove gloves first. - Follow with face shield, goggles, and lab coat. - Wash hands thoroughly. Decon->Doff

Caption: Standard operational workflow for handling this compound.

Detailed Steps:

  • Preparation and Engineering Controls : Before beginning, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the location of the nearest safety shower and eyewash station and verify they are unobstructed.[13]

  • Donning PPE : Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing and Aliquoting : Conduct all weighing and transfer of the solid compound inside a fume hood to contain any dust.[11] Use a spatula and handle the material gently to minimize aerosolization. Close the primary container immediately after removing the desired amount.

  • Solution Preparation : When dissolving the solid, add the solvent to the powder slowly to prevent splashing. If the process involves heating or stirring, ensure the vessel is appropriately secured.

  • Post-Handling Decontamination : After the procedure is complete, decontaminate the work area by wiping it down with an appropriate solvent and cleaning all equipment used.

  • Doffing PPE : Remove PPE carefully in an order that minimizes cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye/face protection.[11] Always wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Immediate Response Actions

In the event of an exposure or spill, immediate and correct action is critical.

  • Inhalation : Move the affected person to fresh air at once.[15][16] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[17]

  • Skin Contact : Immediately remove all contaminated clothing.[15] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[16][17] Seek medical attention, especially if irritation persists.[15]

  • Eye Contact : Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do.[15] Call a poison center or doctor for immediate medical attention.[2][15]

  • Ingestion : Rinse the mouth thoroughly with water. Do NOT induce vomiting.[15] Seek immediate medical attention.

  • Small Spill : Evacuate non-essential personnel from the area.[15] Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust creation, and place it into a labeled, sealed container for hazardous waste disposal.[16] Clean the spill area with a suitable solvent.

Waste Disposal: Responsible Management

All waste containing this compound, including contaminated consumables and excess material, must be treated as hazardous waste.

  • Segregation : Collect all waste in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[18] Do not mix this waste with other chemical waste streams unless approved by your institution's Environmental Health & Safety (EHS) office.[18]

  • Labeling : The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., "Toxic").[18]

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from heat or ignition sources.

  • Disposal : Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[18] The likely disposal method will be high-temperature incineration.[18]

References

  • Nitro Compounds: Organic Chemistry Essentials. (2026, January 6). V.Nimc.
  • This compound | 19989-17-4. Sigma-Aldrich.
  • nitro razredčilo. Chemius.
  • Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety.
  • Nitrobenzene - Incident management. GOV.UK.
  • 19989-17-4 | this compound. Moldb.
  • Personal protective equipment for handling 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One. Benchchem.
  • Personal Protective Equipment (PPE). CHEMM.
  • Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Yale Environmental Health & Safety.
  • SAFETY DATA SHEET. (2024, March 2). Fisher Scientific.
  • First Aid Procedures for Chemical Hazards. NIOSH - CDC.
  • Aldrich 146439 - SAFETY DATA SHEET. (2024, March 7). MilliporeSigma.
  • SAFETY DATA SHEET. (2016, December 12). Spectrum Chemical.
  • NITRO COMPOUNDS. (2020, March 29). Unknown Source.
  • Essential Chemical PPE. (2023, September 8). Trimaco.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
  • 19989-17-4(2,2-DIMETHYL-6-NITROCHROMANE) Product Description. ChemicalBook.
  • Proper Disposal of 2,6-Dimethyl-2,5-heptadien-4-one: A Comprehensive Guide for Laboratory Professionals. (2025, December). Benchchem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.